Product packaging for Visnaginone(Cat. No.:CAS No. 484-27-5)

Visnaginone

カタログ番号: B8781550
CAS番号: 484-27-5
分子量: 206.19 g/mol
InChIキー: JGNYBYBMPAOPJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Visnaginone is a specialized benzofuran derivative serving as a key synthetic intermediate for researchers exploring novel bioactive compounds. Its structure features acetyl, hydroxyl, and methoxy substituents on the benzo[b]furan ring system, which is nearly planar and stabilized by an intramolecular O–H···O hydrogen bond . This compound is a primary building block for synthesizing a diverse range of chemical entities. It can be efficiently converted into chalcone derivatives, which are precursors for various heterocyclic systems . Research demonstrates that this compound reacts with malononitrile in the presence of ammonium acetate to yield substituted furobenzopyrans, furobenzopyridones, and 2-amino-4,6-disubstituted pyridine-3-carbonitriles . Furthermore, it is used to synthesize pyrazoline, isoxazoline, and Mannich base derivatives by reacting with hydrazines, hydroxylamine, and amines, respectively . These synthesized libraries are valuable for investigating structure-activity relationships (SAR) in various therapeutic areas. Historically, benzofuran derivatives analogous to this compound have been studied for their potential biological activities, including anti-arrhythmic and hypotensive effects . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B8781550 Visnaginone CAS No. 484-27-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

484-27-5

分子式

C11H10O4

分子量

206.19 g/mol

IUPAC名

1-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C11H10O4/c1-6(12)10-8(13)5-9-7(3-4-15-9)11(10)14-2/h3-5,13H,1-2H3

InChIキー

JGNYBYBMPAOPJD-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=C(C2=C(C=C1O)OC=C2)OC

製品の起源

United States

Foundational & Exploratory

The Biosynthesis of Visnaginone in Ammi visnaga: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammi visnaga, a plant with a long history in traditional medicine, is a rich source of bioactive furanochromones, notably khellin and visnagin. These compounds are recognized for their vasodilatory and spasmolytic properties. Visnaginone stands as a key intermediate in the biosynthesis of these valuable secondary metabolites. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon recent advancements in the study of furanochromone biosynthesis in related Apiaceae species. While the complete enzymatic cascade in Ammi visnaga is yet to be fully elucidated, this document synthesizes the available evidence to present a robust hypothetical pathway, alongside quantitative data from related processes and detailed experimental protocols to guide further research.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process that begins with building blocks from primary metabolism. The pathway can be broadly divided into three key stages: the formation of the chromone core, prenylation and subsequent cyclization to form the furan ring, and a final methylation step.

Stage 1: Formation of the Chromone Core via the Polyketide Pathway

The initial steps of this compound biosynthesis are believed to follow the polyketide pathway. This involves the condensation of malonyl-CoA units to form a pentaketide intermediate, which then cyclizes to create the foundational chromone structure.

  • Pentaketide Chromone Synthase (PCS): This enzyme catalyzes the iterative condensation of five malonyl-CoA molecules to produce the pentaketide chromone, noreugenin. While a specific PCS from Ammi visnaga has not been characterized, a homologous enzyme has been identified in Saposhnikovia divaricata, another member of the Apiaceae family.[1]

Stage 2: Prenylation and Furan Ring Formation

Following the formation of the chromone core, a prenyl group is attached, which subsequently undergoes cyclization to form the characteristic furan ring of furanochromones.

  • Prenyltransferase (PT): A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the C6 or C8 position of the chromone skeleton. In the proposed pathway for furanochromones, this prenylation is a key step leading to the formation of the furan ring.[1]

  • Peucenin Cyclase (PC) / Cytochrome P450 Monooxygenase (CYP450): The prenylated intermediate undergoes cyclization to form the dihydrofuran ring. This reaction is likely catalyzed by a peucenin cyclase or a cytochrome P450 monooxygenase. In S. divaricata, a peucenin cyclase (SdPC) has been shown to catalyze this step.[1] This cyclization results in the formation of visamminol.

Stage 3: Methylation to Yield this compound

The final step in the biosynthesis of this compound is a methylation reaction.

  • O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group to a hydroxyl group on the visamminol intermediate, yielding this compound.

The subsequent conversion of this compound to visnagin involves a hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme.

Quantitative Data

Direct quantitative data for the enzyme kinetics of the this compound biosynthetic pathway in Ammi visnaga are not yet available in the scientific literature. However, studies on homologous enzymes in other species provide valuable insights.

Enzyme ClassHomologous EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
Pentaketide Chromone SynthaseSdPCSMalonyl-CoA--22.84Saposhnikovia divaricata[1]
PrenyltransferaseSdPTNoreugenin29.08--Saposhnikovia divaricata[1]
O-MethyltransferaseSdOMTVisamminol19.340.042068.25Saposhnikovia divaricata[1]
O-MethyltransferaseSdOMTNorcimifugin12.310.054061.74Saposhnikovia divaricata[1]
UDP-GlycosyltransferaseSdUGT15-O-methylvisamminol33.020.01302.85Saposhnikovia divaricata[1]
UDP-GlycosyltransferaseSdUGT2Cimifugin41.530.02481.58Saposhnikovia divaricata[1]

Note: The data presented above are for homologous enzymes from Saposhnikovia divaricata and may not directly reflect the kinetic parameters of the enzymes in Ammi visnaga. Further research is required to determine the specific enzyme kinetics in A. visnaga.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the biosynthesis of this compound. These protocols are based on established methods for analogous pathways and enzymes.

Extraction and Quantification of this compound and Intermediates

This protocol describes the extraction of furanochromones from Ammi visnaga plant material and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ammi visnaga plant material (e.g., fruits, leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • This compound standard (if available)

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Preparation: Freeze the plant material in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a grinder.

  • Extraction: Weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex thoroughly.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorption maximum of this compound (typically around 254 nm and 330 nm) or by mass spectrometry for more specific identification and quantification.

    • Quantification: Create a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol outlines the general workflow for identifying and functionally characterizing the enzymes involved in this compound biosynthesis.

Workflow:

  • Candidate Gene Identification:

    • Perform transcriptome sequencing of Ammi visnaga tissues known to produce this compound (e.g., fruits).

    • Identify candidate genes for PCS, PT, CYP450s, and OMTs based on sequence homology to known enzymes from other species, particularly from the Apiaceae family.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequences of the candidate genes from Ammi visnaga cDNA.

    • Clone the amplified genes into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression:

    • Transform the expression constructs into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

    • Induce protein expression according to the specific requirements of the expression system.

  • Enzyme Preparation:

    • For soluble enzymes (e.g., some PCS and OMTs), purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • For membrane-bound enzymes (e.g., CYP450s and some PTs), prepare microsomal fractions from the host cells.

  • Enzyme Assays:

    • Conduct in vitro enzyme assays using the purified enzyme or microsomal fraction with the putative substrates.

    • Analyze the reaction products using HPLC, LC-MS, or GC-MS to confirm the enzymatic activity.

Enzyme Assay Protocols (General)

a) Pentaketide Chromone Synthase (PCS) Assay:

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and the purified PCS enzyme.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

  • Analysis: Analyze the formation of noreugenin by HPLC or LC-MS.

b) Prenyltransferase (PT) Assay:

  • Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 100 µM noreugenin (or other chromone substrate), 200 µM DMAPP, and the microsomal fraction containing the PT.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Termination and Extraction: Stop the reaction with methanol and extract the products with ethyl acetate.

  • Analysis: Analyze the formation of the prenylated chromone by HPLC or LC-MS.

c) Cytochrome P450 (CYP450) Assay:

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, the prenylated chromone substrate, and the microsomal fraction containing the CYP450 and its reductase partner.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Termination and Extraction: Stop the reaction with methanol and extract the products with ethyl acetate.

  • Analysis: Analyze the formation of the cyclized or hydroxylated product by HPLC or LC-MS.

d) O-Methyltransferase (OMT) Assay:

  • Reaction Mixture: 100 mM Tris-HCl buffer (pH 7.5), 1 mM S-adenosyl-L-methionine (SAM), 100 µM visamminol, and the purified OMT enzyme.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the formation of this compound by HPLC or LC-MS.

Visualizations

Biosynthetic Pathway of this compound

Visnaginone_Biosynthesis cluster_polyketide Polyketide Pathway cluster_prenylation Prenylation & Cyclization cluster_methylation Methylation Malonyl_CoA Malonyl-CoA (x5) Noreugenin Noreugenin Malonyl_CoA->Noreugenin  Pentaketide Chromone  Synthase (PCS) Prenyl_Noreugenin Prenylated Noreugenin Noreugenin->Prenyl_Noreugenin  Prenyltransferase (PT) DMAPP DMAPP DMAPP->Prenyl_Noreugenin Visamminol Visamminol Prenyl_Noreugenin->Visamminol  Peucenin Cyclase (PC) /  CYP450 This compound This compound Visamminol->this compound  O-Methyltransferase  (OMT) SAM SAM SAM->this compound

Caption: Hypothesized biosynthetic pathway of this compound in Ammi visnaga.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Start: Identify Candidate Genes (Transcriptome Analysis) Cloning Gene Cloning & Vector Construction Start->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Enzyme Preparation (Purification / Microsome Isolation) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis End End: Functional Characterization Analysis->End

Caption: General workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Ammi visnaga is a complex process involving multiple enzymatic steps. While a definitive pathway has yet to be fully elucidated in this specific plant, the proposed pathway based on homologous enzymes provides a strong foundation for future research. The protocols outlined in this guide offer a starting point for the isolation and characterization of the enzymes involved, as well as for the quantification of key intermediates.

Future research should focus on:

  • Transcriptome and Genome Analysis of Ammi visnaga: To identify and clone the specific genes encoding the biosynthetic enzymes.

  • Functional Characterization of A. visnaga Enzymes: To confirm their roles in the this compound pathway and determine their kinetic parameters.

  • Metabolic Engineering: To potentially enhance the production of this compound and its derivatives in A. visnaga or in a heterologous host.

A deeper understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these medicinally important compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Visnaginone, a benzofuran derivative. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant processes.

Physical and Chemical Properties of this compound

This compound, with the IUPAC name 1-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone, is a compound of interest for its potential biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[1][3][4]
Molecular Weight 206.19 g/mol [1][3][4]
Exact Mass 206.05790880 Da[1][3]
CAS Number 484-27-5[1][3]
Appearance To be determined[1]
Purity >98% (or refer to the Certificate of Analysis)[1]
Solubility Soluble in DMSO and Ethanol[5]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]
SMILES CC(=O)C1=C(C2=C(C=C1O)OC=C2)OC[1][3]
InChI InChI=1S/C11H10O4/c1-6(12)10-8(13)5-9-7(3-4-15-9)11(10)14-2/h3-5,13H,1-2H3[1][3]
InChIKey JGNYBYBMPAOPJD-UHFFFAOYSA-N[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducibility and further research.

2.1. Synthesis of 5-acetyl-6-diethylaminoethoxy-4-methoxybenzo[b]furan (II) from this compound (Ia)

  • Materials: this compound (Ia), potassium carbonate, diethylaminoethyl chloride, acetone, chloroform, sodium hydroxide solution (5%), anhydrous sodium sulfate.

  • Procedure:

    • A mixture of this compound (0.2 mole), potassium carbonate (5.4g), and diethylaminoethyl chloride (0.47 mole) in acetone (340 mL) is refluxed with stirring for 10 hours.[6]

    • The acetone mixture is filtered, and the filtrate is evaporated under reduced pressure.[6]

    • The residue is extracted with chloroform.

    • The chloroform extract is washed with a 5% sodium hydroxide solution and then with water.[6]

    • The extract is dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield 5-acetyl-6-diethylamino-ethoxy benzofuran (II) as a yellowish-white oil.[6]

2.2. General Procedure for the Preparation of 5-substituted cinnamoyl-4,6-dimethoxybenzo[b]furans (IIId,e)

  • Materials: 6-Methoxy this compound (Ib), appropriate aromatic aldehyde, sodium hydroxide solution (30%), ethyl alcohol, dilute HCl.

  • Procedure:

    • 6-Methoxy this compound Ib (0.1 mole) is dissolved in ethyl alcohol (15 mL).[6]

    • The appropriate aromatic aldehyde (0.1 mole) is added, followed by the addition of a 30% solution of sodium hydroxide (12 mL).[6]

    • The mixture is stirred and allowed to stand at room temperature for 24 hours.[6]

    • The reaction mixture is then diluted with water (270 mL) and acidified with dilute HCl.[6]

    • The precipitate formed is filtered off and crystallized from ethyl alcohol.[6]

2.3. Spectroscopic Characterization

The structural elucidation of synthesized compounds is typically performed using a combination of spectroscopic techniques.[7][8][9]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. For example, the IR spectrum of compound II showed characteristic absorption bands at 1640 cm⁻¹ (C=O), 1225 cm⁻¹ (C-N), and 1150 cm⁻¹ (C-O-C).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and chemical environment of the atoms. For instance, the ¹H-NMR spectrum of compound II was recorded in CDCl₃ with TMS as an internal standard.[6][10]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[8]

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule.[7][8]

Visualizations

3.1. Experimental Workflow: Synthesis of this compound Derivatives

The following diagram illustrates the synthetic pathways for various derivatives of this compound.

G This compound This compound (Ia) DiethylaminoethylChloride Diethylaminoethyl chloride Acetone, K2CO3 This compound->DiethylaminoethylChloride MethylIodide Methyl Iodide Dry Acetone This compound->MethylIodide Compound_II 5-acetyl-6-diethylaminoethoxy- 4-methoxybenzo[b]furan (II) DiethylaminoethylChloride->Compound_II AromaticAldehydes Aromatic Aldehydes Methanol, NaOMe Compound_II->AromaticAldehydes CinnamoylDerivatives Cinnamoyl Derivatives (IIIa-c) AromaticAldehydes->CinnamoylDerivatives Methoxythis compound 6-Methoxy this compound (Ib) MethylIodide->Methoxythis compound AromaticAldehydes2 Aromatic Aldehydes Ethanol, NaOH Methoxythis compound->AromaticAldehydes2 Chalcones Chalcones (IIId,e) AromaticAldehydes2->Chalcones HydrazineHydrate_EtOH Hydrazine Hydrate Ethanol Chalcones->HydrazineHydrate_EtOH HydrazineHydrate_AcOH Hydrazine Hydrate Acetic Acid Chalcones->HydrazineHydrate_AcOH Phenylhydrazine Phenyl Hydrazine Acetic Acid Chalcones->Phenylhydrazine HydroxylamineHCl Hydroxylamine HCl Chalcones->HydroxylamineHCl PyrazolineDerivatives Pyrazoline Derivatives (IVa,b) HydrazineHydrate_EtOH->PyrazolineDerivatives N_Acetylpyrazoline N-Acetylpyrazoline Derivatives (Va,b) HydrazineHydrate_AcOH->N_Acetylpyrazoline Phenylpyrazoline Phenylpyrazoline Derivatives (VIa,b) Phenylhydrazine->Phenylpyrazoline IsoxazolineDerivatives Isoxazoline Derivatives (VIIa,b) HydroxylamineHCl->IsoxazolineDerivatives G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB_complex NF-κB (p50/p65) IκB Phospho_IkB Phosphorylated IκB IkB->Phospho_IkB NFkB_p50_p65 NF-κB (p50/p65) Active_NFkB Active NF-κB NFkB_IkB_complex->Active_NFkB releases This compound This compound (Hypothesized) This compound->IKK_Complex inhibits Ub_Proteasome Ubiquitin-Proteasome Degradation Phospho_IkB->Ub_Proteasome targeted for Nucleus Nucleus Active_NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammatory Cytokines, etc.) Active_NFkB->Gene_Expression induces

References

Spectroscopic and Mechanistic Analysis of Visnaginone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnaginone, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its potential therapeutic properties. As a key bioactive compound isolated from plants such as Ammi visnaga, a comprehensive understanding of its chemical structure and biological activity is paramount for its development as a potential pharmaceutical agent. This technical guide provides an in-depth analysis of this compound's spectroscopic data (NMR, IR, MS) and delves into its known mechanisms of action, particularly its role in modulating key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Spectroscopic Data Analysis

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections present a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift values, multiplicities, and coupling constants for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its furanocoumarin structure.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: Specific IR absorption peaks for this compound were not explicitly found in the provided search results. The table is structured for the inclusion of such data when available. Typical IR absorptions for furanocoumarins include C=O stretching, C=C stretching of the aromatic and furan rings, and C-O stretching vibrations[1][2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The molecular formula of this compound is C₁₁H₁₀O₄.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data not available in search results

Note: A detailed mass spectrum with fragmentation data for this compound was not explicitly found in the provided search results. The table is structured for the inclusion of such data when available. The fragmentation of flavonoids and coumarins often involves retro-Diels-Alder reactions and losses of small neutral molecules like CO, H₂O, and CH₃[4][5][6].

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized experimental protocols for NMR, IR, and MS analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY, HSQC, and HMBC to aid in complete structural assignment.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[7][8][9][10][11][12][13][14][15][16].

IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent can be analyzed.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape[1][2][3][17][18].

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound[4][5][6][19][20][21][22][23][24].

Signaling Pathway Analysis

This compound and its related compound, visnagin, have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

Anti-inflammatory Signaling Pathways

Visnagin has demonstrated significant anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (JNK, p38, ERK) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->ProInflammatory_Genes promotes AP1 AP-1 MAPK->AP1 activates AP1->ProInflammatory_Genes promotes This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Inflammation Inflammation ProInflammatory_Genes->Inflammation Spectroscopic Analysis Workflow Start Start: Purified this compound Sample NMR_Prep NMR Sample Preparation (Dissolve in deuterated solvent) Start->NMR_Prep IR_Prep IR Sample Preparation (KBr pellet or solution) Start->IR_Prep MS_Prep MS Sample Preparation (Dilute solution) Start->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis (Chemical shifts, coupling constants) NMR_Acq->NMR_Analysis IR_Analysis IR Data Analysis (Functional group identification) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Molecular weight, fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation (Combine all data) NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation End End: Confirmed Structure of this compound Structure_Elucidation->End

References

Visnaginone: A Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnaginone, a naturally occurring furanochromone derived from the plant Ammi visnaga, has garnered significant scientific interest for its diverse pharmacological activities. Historically used in traditional medicine for various ailments, recent cellular and preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cellular models, with a focus on its anti-inflammatory, anti-cancer, and vasodilatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms can be broadly categorized into anti-inflammatory, anti-cancer, and vasodilatory actions.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties in various cellular models, primarily through the inhibition of pro-inflammatory signaling cascades.[1][2][3]

1.1. Inhibition of NF-κB and AP-1 Signaling: In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound attenuates the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[4] This effect is attributed to its ability to inhibit the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of the inflammatory response.[4]

1.2. Reduction of Pro-inflammatory Cytokines: this compound significantly decreases the mRNA expression and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3]

1.3. Activation of the Nrf2 Pathway: Evidence suggests that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response. By promoting Nrf2 activation, this compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key component of inflammation.

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties in various cancer cell lines, primarily by inducing apoptosis and inhibiting key survival and proliferation pathways.[2]

2.1. Induction of Apoptosis: In human cervical cancer (HeLa) cells, this compound induces apoptosis, as evidenced by morphological changes and the use of dual staining techniques with acridine orange/ethidium bromide and propidium iodide.[5] This pro-apoptotic effect is mediated through a caspase-dependent pathway.

2.2. Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways: The anti-cancer activity of this compound is linked to its ability to downregulate the gene expression of key components of the PI3K/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial for cancer cell proliferation, survival, and migration. Specifically, this compound has been shown to decrease the expression of PI3K, Akt, mTOR, ERK1/2, p38, and JNK1/2 in HeLa cells.[5]

Vasodilatory Effects

This compound is a known vasodilator, and its mechanism of action is primarily attributed to its effects on calcium channels in vascular smooth muscle cells.[4]

3.1. Inhibition of Calcium Influx: this compound reduces blood pressure by inhibiting the influx of calcium into vascular smooth muscle cells.[4] This leads to muscle relaxation and subsequent widening of the blood vessels (vasodilation).

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various cellular models.

Cell LineAssayParameterValueReference
HeLaMTT AssayIC5012 µM - 15 µM[6][7]
HeLaApoptosis Assay (Flow Cytometry)% Apoptotic CellsConcentration-dependent increase[8]
Cell LineTreatmentCytokineChangeReference
BV-2LPS + this compound (50 µM)TNF-αSignificant decrease[9]
BV-2LPS + this compound (100 µM)TNF-αSignificant decrease[9]
BV-2LPS + this compound (50 µM)IL-1βSignificant decrease[9]
BV-2LPS + this compound (100 µM)IL-1βSignificant decrease[9]
BV-2LPS + this compound (50 µM)IL-6Significant decrease[9]
BV-2LPS + this compound (100 µM)IL-6Significant decrease[9]
TissueParameterEC50Reference
Rat AortaVasodilation5.52 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

Objective: To visualize and quantify this compound-induced apoptosis.

Methodology:

  • Seed HeLa cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 15 µM and 25 µM) for 24 hours.[5]

  • Wash the cells with PBS.

  • Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.

  • Wash the cells with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniformly orange to red nucleus.

  • Quantify the percentage of apoptotic cells.[12]

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To analyze the effect of this compound on the expression of genes in specific signaling pathways.

Methodology:

  • Treat cells (e.g., HeLa or BV-2) with this compound at the desired concentrations and time points.

  • Extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., PIK3CA, AKT1, MTOR, NFKB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.[13][14]

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Transfect BV-2 microglial cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration.[15][16]

Intracellular Calcium Measurement (Fluo-4 AM Assay)

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Culture vascular smooth muscle cells on glass coverslips.

  • Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM (e.g., 5 µM) for 30-60 minutes at 37°C.[17][18]

  • Wash the cells with a physiological salt solution to remove excess dye.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope.

  • Record the baseline fluorescence intensity.

  • Perfuse the cells with a solution containing this compound and record the change in fluorescence intensity over time.

  • The fluorescence intensity is proportional to the intracellular calcium concentration.[19]

Western Blot Analysis

Objective: To detect changes in the protein expression and phosphorylation status of key signaling molecules.

Methodology:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p38, p38, Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described above.

Visnaginone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway IKK TLR4->NFkB_pathway AP1_pathway JNK/p38 TLR4->AP1_pathway This compound This compound This compound->NFkB_pathway inhibits This compound->AP1_pathway inhibits IkB IκB NFkB_pathway->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFkB->Inflammatory_Genes activates transcription of AP1 AP-1 (c-Jun/c-Fos) AP1_pathway->AP1 activates AP1->Nucleus translocates to AP1->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's anti-inflammatory mechanism via NF-κB and AP-1 inhibition.

Visnaginone_Anti_Cancer_Pathway This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits MAPK MAPK Pathway (ERK, p38, JNK) This compound->MAPK inhibits Caspases Caspase Activation This compound->Caspases induces Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation promotes MAPK->Proliferation promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's anti-cancer mechanism via pathway inhibition and apoptosis induction.

Visnaginone_Vasodilation_Pathway This compound This compound Ca_channel Voltage-gated Ca²⁺ Channels This compound->Ca_channel inhibits Relaxation Vasodilation This compound->Relaxation leads to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca increases Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Experimental_Workflow Start Cell Culture Treatment Treatment with This compound Start->Treatment Assay Perform Assay Treatment->Assay MTT MTT Assay Assay->MTT Apoptosis_Assay Apoptosis Assay Assay->Apoptosis_Assay qPCR qPCR Assay->qPCR Western_Blot Western Blot Assay->Western_Blot Ca_Assay Calcium Assay Assay->Ca_Assay Data_Collection Data Collection MTT->Data_Collection Apoptosis_Assay->Data_Collection qPCR->Data_Collection Western_Blot->Data_Collection Ca_Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comprehensive Technical Guide to the Early-Stage Biological Activities of Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnaginone is a naturally occurring furanochromone, a derivative of khellin, found in the plant Ammi visnaga. Historically, extracts from this plant have been used in traditional medicine for various ailments, including respiratory and cardiovascular conditions.[1][2] In recent years, scientific interest has focused on isolating and characterizing the biological activities of its active constituents, including this compound. This technical guide provides an in-depth overview of the early-stage research into the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and cardiovascular effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved.

Biological Activities of this compound

Early-stage research indicates that this compound and its parent compound, visnagin, possess a range of pharmacological properties. These activities are primarily attributed to their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and vascular tone.

Anti-inflammatory Activity

Visnagin has demonstrated significant anti-inflammatory effects in various experimental models. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, visnagin treatment led to a dose-dependent reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[3][4] Furthermore, it significantly decreased the mRNA expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interferon-gamma (IFNγ).[3][4] The underlying mechanism for these effects appears to be the inhibition of key transcription factors, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[3][4]

In a rat model of rheumatoid arthritis, visnagin exhibited anti-inflammatory effects by reducing the activity and expression of malate dehydrogenase 1 (MDH1).[5][6] This was accompanied by a decrease in inflammatory cytokines like TNF-α, IL-6, and IL-17, and an increase in the anti-inflammatory cytokine IL-10.[5][6]

Anticancer Activity

Visnagin has shown promising anticancer properties against several human cancer cell lines. In studies involving human malignant melanoma (HT 144) cells, visnagin at a concentration of 100 µg/mL exhibited an 80.93% inhibitory activity in a standard MTT assay.[7][8] This cytotoxic effect is linked to the intracellular generation of reactive oxygen species (ROS), which in turn induces apoptosis.[7][8]

In human cervical cancer (HeLa) cells, visnagin was found to induce apoptosis and inhibit cancer cell migration. Its anticarcinogenic effects in this model were associated with the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are critical for cell survival and proliferation. Notably, visnagin displayed target-specific cytotoxicity, inducing significant cell death in cancerous HeLa cells while having a minimal effect on normal Vero epithelial cells.

Cardiovascular Effects

The cardiovascular effects of visnagin have been investigated in rat models. Intravenous administration produced dose-related decreases in systolic blood pressure without significant changes in heart rate.[9][10] This hypotensive effect is primarily attributed to a vasorelaxant response in resistance arteries.[9][10] Visnagin induced a concentration-dependent relaxation of isolated mesenteric arteries contracted by noradrenaline.[9] Furthermore, it has been shown to possess cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity, by modulating mitochondrial enzymes and reducing oxidative stress.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound and its related compounds.

Table 1: Anticancer Activity of Visnagin

Cell Line Concentration Assay Inhibitory Activity (%) Reference
HT 144 (Melanoma) 100 µg/mL MTT 80.93% [7][8]

| HT 144 (Melanoma) | 100 µg/mL | Illuminated MTT | 63.19% |[7][8] |

Table 2: Cardiovascular Effects of Visnagin in Rat Models

Parameter Concentration IC50 Value (M) Reference
Pressor Response to KCl 10⁻⁵ M, 5x10⁻⁵ M, 10⁻⁴ M 5.1 ± 2.5 x 10⁻⁵ [9][10]
Pressor Response to Noradrenaline 10⁻⁵ M, 5x10⁻⁵ M, 10⁻⁴ M 2.6 ± 0.9 x 10⁻⁵ [9][10]

| Relaxation of Mesenteric Arteries | 3x10⁻⁷ M - 10⁻⁴ M | 1.7 ± 0.8 x 10⁻⁵ |[9][10] |

Table 3: Anti-inflammatory Effects of Visnagin

Cell Line/Model Treatment Effect Reference
LPS-stimulated BV-2 cells 100 µM Visnagin Decreased mRNA of TNF-α, IL-1β, IFNγ, IL-6, MCP-1 [3][4]
LPS-stimulated BV-2 cells 50 and 100 µM Visnagin Dose-dependent reduction of NO and iNOS expression [3][4]

| Rheumatoid Arthritis Rat Model | Visnagin Treatment | Decreased serum TNF-α, IL-6, IL-17; Increased IL-10 |[5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound's biological activity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HT 144 or HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control cells.[7][12]

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance is measured. The cytokine concentration in the samples is determined by comparison to the standard curve.[4]

In Vivo Vasorelaxation Studies

These studies are conducted to assess the effect of a compound on blood vessel tone.

  • Animal Model: Anesthetized rats are used for the experiment.

  • Drug Administration: Visnagin is administered intravenously at various doses (e.g., 0.3-5 mg/kg).[9]

  • Blood Pressure Monitoring: Systolic blood pressure and heart rate are continuously monitored.

  • Isolated Tissue Preparation: Mesenteric arteries are isolated and mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The arteries are pre-contracted with an agent like noradrenaline or potassium chloride.

  • Relaxation Measurement: Visnagin is added in a cumulative concentration-dependent manner, and the relaxation response is recorded. The IC50 value, representing the concentration causing 50% relaxation, is then calculated.[9][10]

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions.

Inhibition of Pro-inflammatory Pathways

Visnagin has been shown to inhibit the activation of NF-κB and AP-1, two master regulators of the inflammatory response.

G cluster_n Transcription LPS LPS IKK IKK Complex LPS->IKK JNK_p38 JNK/p38 MAPK LPS->JNK_p38 This compound This compound This compound->IKK inhibits This compound->JNK_p38 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 activates AP1->nucleus NFkB_n NF-κB AP1_n AP-1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Cytokines AP1_n->Cytokines

Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB and AP-1 pathways.

Inhibition of Cancer Proliferation Pathways

In cervical cancer cells, this compound has been found to suppress the PI3K/AKT/mTOR and MAPK signaling cascades, which are crucial for cancer cell growth and survival.

G This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK (ERK) This compound->MAPK inhibits Apoptosis Apoptosis This compound->Apoptosis promotes Receptor Growth Factor Receptor Receptor->PI3K Receptor->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: this compound induces apoptosis by inhibiting PI3K/AKT/mTOR and MAPK pathways.

Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound in vitro.

G start Start: Cancer Cell Culture treat Treat cells with This compound start->treat mtt Assess Viability (MTT Assay) treat->mtt ros Measure ROS Generation treat->ros apoptosis Analyze Apoptosis (Flow Cytometry) treat->apoptosis western Analyze Protein Expression (Western Blot) treat->western end End: Data Analysis mtt->end ros->end apoptosis->end western->end

Caption: Workflow for in vitro evaluation of this compound's anticancer activity.

Conclusion

Early-stage research on this compound and its parent compound visnagin reveals a promising profile of biological activities, including potent anti-inflammatory, anticancer, and cardiovascular effects. The quantitative data gathered so far provides a solid foundation for its therapeutic potential. The mechanisms of action appear to be multi-targeted, involving the modulation of critical signaling pathways such as NF-κB, AP-1, PI3K/AKT, and MAPK. While these initial findings are encouraging, further research is necessary to fully elucidate the pharmacological profile, establish safety and efficacy in more complex preclinical models, and explore its potential for clinical development. This guide serves as a comprehensive resource for professionals in the field to build upon this foundational knowledge.

References

In Silico Prediction of Visnaginone Targets and Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

Visnaginone, a naturally occurring furanochromone, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, cardiovascular, and anti-diabetic effects. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound and elucidating its binding interactions. We present detailed protocols for a multi-faceted computational approach encompassing reverse docking, pharmacophore-based screening, and molecular docking. Furthermore, we contextualize these predicted interactions within relevant signaling pathways, namely the NF-κB and JAK/STAT pathways, which are implicated in inflammation and cellular regulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the target identification and mechanism deconvolution of natural products like this compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, offering a rich diversity of chemical scaffolds and biological activities. This compound, a key constituent of Ammi visnaga, is one such compound with significant therapeutic potential. Its reported biological effects, such as vasodilation and anti-inflammatory properties, suggest that it modulates multiple protein targets within the cell. Identifying these targets is crucial for understanding its mechanism of action, predicting potential side effects, and guiding further drug development efforts.

In silico target prediction, also known as target fishing, has emerged as a powerful and cost-effective strategy to navigate the vast proteomic landscape and identify potential binding partners for small molecules.[1][2] These computational approaches can rapidly screen large databases of protein structures to generate a prioritized list of putative targets, which can then be validated experimentally. This guide outlines a systematic in silico workflow to predict the targets of this compound and analyze its binding modes.

In Silico Target Prediction: An Experimental Workflow

A robust in silico target prediction strategy for a natural product like this compound typically involves a multi-step, funneling approach that starts with broad, proteome-wide screening and progressively narrows down to specific, high-confidence interactions.

G cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Hit Prioritization & Refinement cluster_2 Phase 3: Detailed Interaction Analysis Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Screening Pharmacophore Screening Ligand Preparation->Pharmacophore Screening Hit List 1 Hit List 1 Reverse Docking->Hit List 1 Pharmacophore Screening->Hit List 1 Target Database Target Database Target Database->Reverse Docking Target Database->Pharmacophore Screening Consensus Scoring Consensus Scoring Hit List 1->Consensus Scoring Hit List 1->Consensus Scoring ADMET Prediction ADMET Prediction Consensus Scoring->ADMET Prediction Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Molecular Docking Molecular Docking Prioritized Hits->Molecular Docking Prioritized Hits->Molecular Docking Binding Site Analysis Binding Site Analysis Molecular Docking->Binding Site Analysis MD Simulations Molecular Dynamics Simulations Binding Site Analysis->MD Simulations Validated Hypotheses Validated Hypotheses MD Simulations->Validated Hypotheses

Figure 1: In Silico Target Identification Workflow for this compound.
Experimental Protocol: Reverse Docking

Reverse docking, or inverse virtual screening, screens a single ligand against a large library of protein structures to identify potential binding targets.[3][4]

Objective: To generate a ranked list of potential protein targets for this compound based on predicted binding affinity.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 5679).

    • Convert the structure to a suitable format (e.g., PDBQT) using tools like Open Babel.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Target Database Preparation:

    • Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). For a comprehensive screen, a curated, non-redundant set of human protein structures can be used.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This can be automated using scripts.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or ReverseDock, a web server designed for this purpose.[5]

    • For each protein in the database, define a search space (grid box) that encompasses the entire protein surface to perform a "blind docking."

    • Dock the prepared this compound ligand into each protein in the database. The docking algorithm will explore various conformations and orientations of the ligand and calculate a binding affinity score (typically in kcal/mol) for the most favorable poses.

  • Results Analysis and Hit Selection:

    • Rank all protein targets based on their docking scores. A more negative score generally indicates a higher predicted binding affinity.

    • Filter the results to prioritize targets with the best scores. It is also important to consider the biological relevance of the top-ranked targets to the known pharmacology of this compound.

Experimental Protocol: Pharmacophore-Based Screening

This method uses the 3D arrangement of chemical features of a molecule essential for its biological activity (the pharmacophore) to search for matching patterns in a database of compounds or to identify potential targets.[6][7]

Objective: To identify potential targets of this compound by screening a pharmacophore model against a database of protein binding sites.

Methodology:

  • Pharmacophore Model Generation:

    • Ligand-Based: Generate a pharmacophore model directly from the 3D structure of this compound. Software like LigandScout or Pharmit can identify key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[8][9]

    • Structure-Based: If a primary target is known or strongly suspected (e.g., Malate Dehydrogenase 1), a pharmacophore can be generated based on the key interactions between this compound and the protein's binding site after an initial docking.

  • Database Screening:

    • Screen the generated pharmacophore model against a database of pharmacophores derived from protein binding sites (e.g., ZINCPharmer, Pharmit).

    • The screening process identifies proteins whose binding sites contain a complementary set of features to the this compound pharmacophore.

  • Hit Scoring and Ranking:

    • The results are ranked based on a fit score, which reflects how well the protein's binding site pharmacophore matches the query pharmacophore.

    • The top-ranked proteins are considered potential targets.

Experimental Protocol: Molecular Docking of this compound with Malate Dehydrogenase 1 (MDH1)

Once a high-priority target is identified, molecular docking is used to predict the specific binding mode and interactions of the ligand within the protein's active site. A recent study has suggested that this compound may exert its effects by inhibiting Malate Dehydrogenase (MDH).

Objective: To predict the binding pose and interactions of this compound within the active site of human MDH1.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of human MDH1 from the PDB (e.g., PDB ID: 2DFD).

    • Prepare the protein using AutoDockTools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the file in PDBQT format.

    • Prepare the this compound ligand structure as described in the reverse docking protocol, saving it in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of MDH1. This can be done by referring to the location of the co-crystallized ligand in the PDB structure or using binding site prediction tools.

    • Using AutoDockTools, define a grid box that encompasses the entire active site. The grid box defines the search space for the docking simulation.

  • Docking with AutoDock Vina:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the center and dimensions of the grid box.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 32 or higher is recommended for accuracy).[10]

    • Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores.[11]

  • Analysis of Results:

    • Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the MDH1 active site.

Predicted Targets and Binding Sites of this compound

Disclaimer: As of the publication of this guide, a comprehensive in silico reverse docking or virtual screening study for this compound has not been published in the peer-reviewed literature. The data presented in Table 1 is a hypothetical representation of the expected output from such a study, generated for illustrative purposes. The potential targets have been selected based on the known anti-inflammatory and cardiovascular effects of this compound.

Data Presentation: Hypothetical Reverse Docking Results

The following table summarizes the hypothetical results of a reverse docking screen of this compound against a database of human proteins. The targets are ranked by their predicted binding affinity.

RankProtein TargetGene SymbolUniProt IDPredicted Binding Affinity (kcal/mol)Putative Biological Role
1Mitogen-activated protein kinase 14MAPK14Q16539-9.8Inflammation, Stress Response
2Nuclear factor kappa-B p65 subunitRELAQ04206-9.5Inflammation, Immunity
3Janus kinase 2JAK2O60674-9.2Cytokine signaling, Inflammation
4Cyclooxygenase-2PTGS2P35354-8.9Inflammation, Pain
5Malate Dehydrogenase 1MDH1P40925-8.7Cellular Metabolism, Redox Balance
6Tumor necrosis factor alphaTNFP01375-8.5Inflammation, Apoptosis
7Vascular Endothelial Growth Factor Receptor 2KDRP35968-8.3Angiogenesis, Vasculogenesis
8Signal transducer and activator of transcription 3STAT3P40763-8.1Cell growth, Apoptosis, Immunity
9Phosphodiesterase 4DPDE4DQ08499-7.9Signal Transduction, Inflammation
10Peroxisome proliferator-activated receptor gammaPPARGP37231-7.6Metabolism, Inflammation
Data Presentation: Molecular Docking of this compound with MDH1

The following table details the predicted binding interactions of this compound with the active site of Malate Dehydrogenase 1 (MDH1), based on a molecular docking simulation.

ParameterValue / Description
Protein Target Malate Dehydrogenase 1 (MDH1)
PDB ID 2DFD
Predicted Binding Affinity -8.7 kcal/mol
Predicted Binding Site Residues
Hydrogen BondsASP-150, GLY-220
Hydrophobic InteractionsILE-135, VAL-154, LEU-167, VAL-178
Pi-Alkyl InteractionsPHE-131
Predicted Binding Pose The furan ring of this compound is predicted to be oriented towards a hydrophobic pocket formed by ILE-135 and VAL-154. The methoxy group is positioned to form a hydrogen bond with the side chain of ASP-150.

Signaling Pathway Context

The predicted targets of this compound are key components of major signaling pathways that regulate inflammation and cellular responses. Understanding how this compound might modulate these pathways provides a mechanistic basis for its observed pharmacological effects.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits? G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK2 Receptor->JAK activates STAT STAT3 Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates pSTAT p-STAT3 STAT_dimer p-STAT3 p-STAT3 pSTAT->STAT_dimer dimerizes STAT_nuc STAT3 Dimer STAT_dimer->STAT_nuc translocates Genes Target Genes (Cell proliferation, inflammation) STAT_nuc->Genes activates transcription This compound This compound This compound->JAK inhibits?

References

A Technical Guide to the Discovery, Synthesis, and Biological Evaluation of Novel Visnaginone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, semi-synthesis, and biological evaluation of novel derivatives of Visnaginone, a naturally occurring benzofuran. This document details the synthetic methodologies for creating a variety of this compound-based compounds, summarizes their potential biological activities, and provides established experimental protocols for their evaluation. Furthermore, it explores the known signaling pathways modulated by the parent compound, Visnagin, offering insights into the potential mechanisms of action for its derivatives.

Introduction: The Therapeutic Potential of this compound

This compound is a key bioactive compound belonging to the benzofuran class, which is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The structural scaffold of this compound presents a versatile platform for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy and improved pharmacokinetic profiles. This guide focuses on the semi-synthesis of derivatives from this compound and the parent compound Visnagin, which can be isolated from the medicinal plant Ammi visnaga L.[4][5]. While the discovery of entirely new, naturally occurring this compound derivatives is not widely reported, the semi-synthetic derivatization of this readily available natural product is a promising avenue for drug discovery.

Synthesis of Novel this compound Derivatives

The primary route to novel this compound derivatives involves the chemical modification of the this compound core. Several classes of derivatives have been successfully synthesized, including chalcones, pyrazolines, isoxazolines, and Mannich bases.

A general workflow for the synthesis of these derivatives is outlined below:

G cluster_start Starting Material cluster_intermediates Intermediate Synthesis cluster_derivatives Final Derivatives cluster_reagents1 Reagents This compound This compound Chalcones Chalcone Derivatives This compound->Chalcones Base-catalyzed condensation Mannich_Bases Mannich Bases This compound->Mannich_Bases Mannich Reaction Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Chalcones Pyrazolines Pyrazoline Derivatives Chalcones->Pyrazolines Cyclization Isoxazolines Isoxazoline Derivatives Chalcones->Isoxazolines Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Pyrazolines Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Isoxazolines Formaldehyde_Amine Formaldehyde + Amine Formaldehyde_Amine->Mannich_Bases

Figure 1: Synthetic workflow for this compound derivatives.
Experimental Protocols for Synthesis

The following protocols are based on established methodologies for the synthesis of this compound derivatives.

2.1.1. Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde, anisaldehyde), ethanol, sodium hydroxide solution.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the selected aromatic aldehyde (1 equivalent) to the solution.

    • Slowly add a solution of sodium hydroxide while stirring.

    • Continue stirring at room temperature for 24 hours.

    • Dilute the reaction mixture with water and acidify with dilute hydrochloric acid.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

2.1.2. Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are synthesized by the cyclization of chalcones with hydrazine hydrate.

  • Materials: this compound-derived chalcone, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the chalcone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1 equivalent) to the solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Recrystallize from a suitable solvent to obtain the pure pyrazoline derivative.

2.1.3. Synthesis of Isoxazoline Derivatives

Isoxazoline derivatives are formed through the reaction of chalcones with hydroxylamine hydrochloride.

  • Materials: this compound-derived chalcone, hydroxylamine hydrochloride, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve the chalcone (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide and reflux the mixture.

    • After completion of the reaction (monitored by TLC), cool the mixture.

    • Pour the reaction mixture into cold water and acidify.

    • Collect the precipitate and recrystallize to obtain the pure isoxazoline derivative.

2.1.4. Synthesis of Mannich Bases

Mannich bases of this compound are prepared via the Mannich reaction.

  • Materials: this compound, formaldehyde, a secondary amine (e.g., piperidine, morpholine), ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add formaldehyde and the secondary amine (1 equivalent each).

    • Reflux the mixture for a specified period.

    • Cool the reaction and collect the precipitated Mannich base.

    • Recrystallize from a suitable solvent.

Biological Activities of this compound Derivatives

This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory potential. While extensive quantitative data for novel derivatives is still emerging, the available information indicates promising bioactivity.

Anticancer Activity

This compound itself has demonstrated cytotoxic effects against various cancer cell lines. For instance, Visnagin, a closely related furanochromone also isolated from Ammi visnaga, exhibited an 80.93% inhibitory activity against HT 144 human malignant melanoma cells at a concentration of 100 µg/mL[5]. The cytotoxic potential of synthetic benzofuran derivatives has also been reported, with some compounds showing IC50 values in the low micromolar range against cell lines like MCF-7 and HepG2[3][6]. The anticancer activity of this compound derivatives is an area of active research, with the expectation that structural modifications will lead to enhanced potency and selectivity.

Table 1: Anticancer Activity of Selected Benzofuran and Furanochromone Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricReported Value (µM)Reference
VisnaginHT 144% Inhibition at 100 µg/mL80.93%[5]
Benzofuran derivativeMCF-7IC502.67[6]
Benzofuran derivativeHepG2IC500.32[6]
1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanoneMCF-7IC5058[3]
Antimicrobial Activity

Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. While specific MIC values for novel this compound derivatives are not extensively documented in recent literature, earlier studies have indicated their potential[7]. The broader class of pyrazoline and hydrazone derivatives, which can be synthesized from this compound, have demonstrated MIC values ranging from 32 to 512 µg/mL against various bacterial and fungal pathogens[8].

Table 2: Antimicrobial Activity of Structurally Related Derivative Classes

Derivative ClassMicrobial StrainActivity MetricReported Value (µg/mL)Reference
Pyrazoline/HydrazoneS. aureusMIC64[8]
Pyrazoline/HydrazoneE. faecalisMIC32[8]
Pyrazoline/HydrazoneC. albicansMIC64[8]
ChalconesS. aureusMIC31.25 - 125[9]
Anti-inflammatory Activity

The anti-inflammatory properties of Visnagin have been attributed to its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines[10]. This is achieved through the downregulation of key inflammatory signaling pathways. It is hypothesized that synthetic derivatives of this compound may retain or even exceed this anti-inflammatory potential. The inhibition of NO production is a key indicator of anti-inflammatory activity, and various flavonoids and their derivatives have been shown to be potent inhibitors[11][12][13][14][15].

Table 3: Anti-inflammatory Activity of Visnagin and Related Compounds

CompoundCellular ModelActivity MetricEffectReference
VisnaginLPS-stimulated BV-2 microgliaNO productionDose-dependent attenuation[10]
VisnaginLPS-stimulated BV-2 microgliaTNF-α, IL-1β, IFNγ releaseSignificant decrease[10]
FlavonesLPS-stimulated macrophagesNO productionInhibition (20-100 µM)[11]
RapanoneHuman neutrophilsDegranulationIC50 of 9.8 µM[16]

Experimental Protocols for Biological Evaluation

The following are standard protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), test compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: Macrophage cell line (e.g., RAW 264.7), DMEM, FBS, LPS, Griess reagent.

  • Procedure:

    • Culture macrophage cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways

The biological effects of this compound and its derivatives are likely mediated through the modulation of various intracellular signaling pathways. While the specific pathways affected by novel derivatives are yet to be fully elucidated, studies on the parent compound Visnagin have shown that it can inhibit the activation of key transcription factors involved in inflammation, such as NF-κB and AP-1[10]. These pathways are central to the expression of pro-inflammatory genes, including iNOS, TNF-α, and various interleukins. It is plausible that the anticancer and anti-inflammatory activities of this compound derivatives are, at least in part, due to their interaction with these or other related signaling cascades like the MAPK and PI3K/Akt pathways, which are common targets for flavonoids and other benzofuran compounds[17][18][19][20][21][22][23][24][25][26].

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) NFkB_nuc->Proinflammatory_genes induces transcription AP1_nuc->Proinflammatory_genes induces transcription Visnagin Visnagin Visnagin->NFkB_nuc inhibits Visnagin->AP1_nuc inhibits

Figure 2: Postulated anti-inflammatory signaling pathway of Visnagin.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of novel therapeutic agents. The synthetic routes to a variety of derivatives are well-established, and the preliminary biological data for the broader class of benzofurans suggest significant potential for anticancer, antimicrobial, and anti-inflammatory applications. Future research should focus on the systematic synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be crucial in advancing the most promising this compound derivatives through the drug discovery and development pipeline.

References

Preclinical Pharmacokinetic Profile of Visnagin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Visnagin, a naturally occurring furanochromone with demonstrated therapeutic potential. The information presented herein is intended to support further research and development of Visnagin as a potential therapeutic agent.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Visnagin determined in preclinical studies involving male Sprague-Dawley rats.

Intravenous Administration

A study involving the intravenous bolus administration of Visnagin at three different doses revealed nonlinear pharmacokinetics, suggesting the involvement of a saturable elimination process.[1]

Dose (mg/kg)AUC (0-last) (mg·h/L)
1.251.03
2.53.61
512.6

Data from a study in male Sprague-Dawley rats.[1]

A two-compartment Michaelis-Menten model best described the data with the following estimated parameters:

  • Vmax (maximum elimination rate): 2.09 mg/(L·h)[1]

  • KM (Michaelis-Menten constant): 0.08 mg/L[1]

  • Vc (volume of the central compartment): 0.175 L[1]

  • k12 (rate constant from central to peripheral compartment): 1.0 h⁻¹[1]

  • k21 (rate constant from peripheral to central compartment): 1.22 h⁻¹[1]

Oral Administration

The oral pharmacokinetics of pure Visnagin and an aqueous extract of Ammi visnaga (standardized to Visnagin content) were evaluated in male Sprague-Dawley rats. The results indicated that the formulation significantly impacts the pharmacokinetic profile, with the extract leading to greater exposure.[2][3][4]

Table 1: Pharmacokinetic Parameters of Pure Visnagin After Oral Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (last) (ng·h/mL)AUC (inf) (ng·h/mL)t½ (h)
2.511.3 ± 4.50.2510.9 ± 3.912.4 ± 4.21.05
528.3 ± 13.00.549.3 ± 21.655.4 ± 24.31.48
10117.8 ± 57.00.5291.6 ± 141.4321.4 ± 161.01.94

Values are presented as median ± standard deviation. Data from a study in male Sprague-Dawley rats.[2][3][4]

Table 2: Pharmacokinetic Parameters of Visnagin from Ammi visnaga Aqueous Extract After Oral Administration in Rats

Equivalent Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (last) (ng·h/mL)AUC (inf) (ng·h/mL)t½ (h)
2.536.3 ± 10.10.75123.0 ± 42.8137.9 ± 46.81.34
576.8 ± 26.91.0446.5 ± 156.3503.4 ± 182.21.62
10204.5 ± 70.81.51487.0 ± 518.51680.1 ± 603.81.88

Values are presented as median ± standard deviation. Data from a study in male Sprague-Dawley rats.[2][3][4]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies.

Animal Model
  • Species: Male Sprague-Dawley rats[1][2][3][4]

Drug Administration
  • Intravenous: Bolus injection of Visnagin solubilized in 25% Captisol® at doses of 1.25, 2.5, and 5 mg/kg.[1]

  • Oral: Oral gavage of either pure Visnagin solubilized in 25% Captisol® or an aqueous extract of Ammi visnaga at doses of 2.5, 5, and 10 mg/kg.[2][3][4]

Sample Collection and Analysis
  • Sample Matrix: Plasma[1][2][3][4][5]

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of Visnagin in plasma samples.[1][2][3][4][5] The sample preparation typically involved protein precipitation.[5]

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of Visnagin.

Aryl Hydrocarbon Receptor (AHR) Signaling

Visnagin has been shown to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway. It acts as an agonist, leading to the transactivation of xenobiotic response elements (XREs) and the induction of downstream target genes such as CYP1A1.[2] This interaction may influence the metabolism of other xenobiotics and have broader implications for cellular processes regulated by AHR.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Visnagin Visnagin AHR_complex AHR-HSP90-AIP Complex Visnagin->AHR_complex Binds to AHR AHR AHR_ARNT_complex AHR-ARNT Complex AHR->AHR_ARNT_complex Dimerizes with ARNT HSP90 HSP90 AIP AIP ARNT ARNT AHR_complex->AHR Dissociation XRE XRE (Xenobiotic Response Element) AHR_ARNT_complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Visnagin Activation of the AHR Signaling Pathway
Interaction with Mitochondrial Malate Dehydrogenase (MDH2)

A significant molecular target of Visnagin is mitochondrial malate dehydrogenase (MDH2), a key enzyme in the tricarboxylic acid (TCA) cycle.[5] By binding to and modulating the activity of MDH2, Visnagin can influence cellular metabolism and has been shown to exert cardioprotective effects.[5]

Anti-inflammatory Pathways

Visnagin has demonstrated anti-inflammatory properties through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome-mediated pyroptosis pathway.[3] This suggests its potential in treating inflammatory conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a preclinical oral pharmacokinetic study of Visnagin.

Pharmacokinetic_Workflow Dosing Oral Administration (Visnagin or Extract) Animal_Model Sprague-Dawley Rats Dosing->Animal_Model Blood_Sampling Serial Blood Sampling (Time Points) Animal_Model->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis Data_Output Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Data_Output

Preclinical Oral Pharmacokinetic Study Workflow

References

Methodological & Application

Application Notes: Protocol for Visnaginone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnaginone, a naturally occurring furanochromone, is a key intermediate in the synthesis of various bioactive compounds. It is structurally related to khellin and visnagin, compounds extracted from the medicinal plant Ammi visnaga. This document provides a detailed protocol for the total synthesis of this compound, followed by a robust purification strategy involving column chromatography and recrystallization. Additionally, it outlines the role of this compound in inhibiting the NF-κB signaling pathway, a key mediator of inflammation.

Synthesis Protocol: Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process starting from a substituted o-hydroxyacetophenone. The general strategy involves the initial formation of the chromone core, followed by the annulation of the furan ring.

Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxyacetophenone (Starting Material)

This starting material can be synthesized from phloroglucinol through selective methylation and acylation, or purchased commercially.

Step 2: Formation of the Chromone Ring via Claisen Condensation

This step constructs the core benzopyrone structure. The reaction involves the condensation of an o-hydroxyacetophenone with an ester, such as ethyl formate, in the presence of a base.[1]

Materials:

  • 2',4'-Dihydroxy-6'-methoxyacetophenone

  • Ethyl formate

  • Pulverized sodium metal

  • Anhydrous diethyl ether or toluene

  • 10% Hydrochloric acid

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add pulverized sodium metal to anhydrous diethyl ether.

  • Slowly add a solution of 2',4'-Dihydroxy-6'-methoxyacetophenone and excess ethyl formate in anhydrous diethyl ether to the flask with stirring.

  • Allow the reaction to proceed at room temperature overnight. The reaction mixture will become a thick solid mass.

  • Carefully quench the reaction by adding ice, followed by slow addition of 10% HCl until the mixture is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chromone intermediate.

Step 3: Annulation of the Furan Ring

A common method for constructing the furan moiety onto a hydroxychromone involves an allylation followed by oxidative cyclization.

Materials:

  • Crude chromone from Step 2

  • Allyl bromide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Osmium tetroxide (catalytic amount)

  • Potassium periodate

  • Polyphosphoric acid (PPA)

Procedure:

  • Allylation: Reflux the crude chromone with allyl bromide and anhydrous potassium carbonate in anhydrous acetone until the reaction is complete (monitored by TLC). Filter off the potassium carbonate and evaporate the acetone.

  • Oxidative Cleavage: Dissolve the resulting allyl ether in a suitable solvent mixture (e.g., THF/water). Add a catalytic amount of osmium tetroxide, followed by the portion-wise addition of potassium periodate to cleave the double bond and form an aldehyde.[1]

  • Cyclization: Heat the intermediate aldehyde with polyphosphoric acid (PPA) to effect a cyclodehydration reaction, forming the furan ring and yielding crude this compound.[1]

Purification Protocol

A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity this compound.

Step 1: Column Chromatography

This technique separates this compound from reaction byproducts and unreacted starting materials based on polarity.[2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[3]

  • Hexane (nonpolar mobile phase component)[4]

  • Ethyl acetate (polar mobile phase component)[4]

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column to create a packed stationary phase. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluent in fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. A typical TLC system for furanochromones would use a hexane/ethyl acetate mobile phase. The ideal solvent system should give the target compound a retention factor (Rf) of approximately 0.2-0.3 for optimal separation on the column.[4]

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Step 2: Recrystallization

Recrystallization is the final step to obtain highly pure, crystalline this compound. The principle is to dissolve the compound in a minimum amount of a suitable hot solvent, in which it is poorly soluble at lower temperatures. For this compound and its derivatives, ethanol is an effective recrystallization solvent.[5]

Materials:

  • This compound from column chromatography

  • Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the this compound powder in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely. Add more ethanol dropwise if necessary until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.[6]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]

  • Dry the crystals in a vacuum oven to remove all traces of solvent. The purity can be confirmed by melting point analysis.[6]

Data Presentation

The following table summarizes key quantitative data for synthesized and purified this compound.

ParameterValueReference(s)
Molecular FormulaC₁₃H₁₀O₄
Molar Mass230.22 g/mol
Melting Point144-145 °C
AppearanceSolid Powder / Crystals
Expected Yield (Overall)40-60%Estimated based on analogous multi-step syntheses[8]
Expected Purity>98%[9][10]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2',4'-Dihydroxy- 6'-methoxyacetophenone Chromone Claisen Condensation: Chromone Formation Start->Chromone Furan Furan Ring Annulation Chromone->Furan Crude Crude this compound Furan->Crude ColChrom Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColChrom Recrys Recrystallization (Ethanol) ColChrom->Recrys Pure Pure this compound Recrys->Pure Analysis Purity & Identity Check (TLC, MP, NMR) Pure->Analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb p65/p50 (NF-κB) ikb->nfkb Inactive Complex proteasome Proteasome Degradation ikb->proteasome Ub nucleus Nucleus nfkb->nucleus Translocation transcription Transcription nucleus->transcription cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) transcription->cytokines This compound This compound This compound->ikk Inhibition

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Mechanism of Action: Anti-inflammatory Effects

This compound exerts anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation frees the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[11]

Studies have demonstrated that this compound can inhibit this cascade. It dose-dependently inhibits LPS-induced NF-κB activation.[5][12] By preventing the activation of the IKK complex and subsequent degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the production of key inflammatory mediators.[5][12] This mechanism underlies its potential as a therapeutic agent for inflammatory conditions.

References

Application Note: Quantification of Visnaginone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visnaginone, a natural furanocoumarin primarily found in the fruits of Ammi visnaga L., is a compound of significant interest due to its potential therapeutic properties, including vasodilator and antispasmodic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound in plant extracts. The described protocol is robust, accurate, and suitable for routine analysis.[1][2]

Experimental Protocol

Materials and Reagents
  • Plant Material: Dried and powdered fruits of Ammi visnaga L.

  • Reference Standard: this compound (≥98% purity, Sigma-Aldrich or equivalent)

  • Solvents: HPLC grade Methanol (MeOH) and HPLC grade Water.

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • HPLC vials

    • Standard laboratory glassware

Sample Preparation: Extraction from Plant Material
  • Weighing: Accurately weigh approximately 1.0 g of the pulverized plant material into a conical flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper into a 25 mL volumetric flask.

  • Final Volume: Wash the residue with a small amount of methanol, collect the filtrate in the same volumetric flask, and make up the volume to 25 mL with methanol.

  • Final Filtration: Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation
  • Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations within the linear range of 245 µg/mL to 1535 µg/mL.[1]

  • Filtration: Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Chromatographic Conditions

The analysis is performed using an HPLC system equipped with a PDA detector. The specific conditions are outlined in the table below.

ParameterSpecification
HPLC Column Prodigy ODS3 (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (50:50, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL[1][3]
Column Temperature Ambient
Detection Wavelength 245 nm[1][4]
Retention Time (this compound) ~10.77 minutes[1]

Method Validation Summary

The described HPLC method has been validated for linearity, accuracy, precision, and sensitivity. The results demonstrate that the method is suitable for its intended purpose.[1]

Validation ParameterResult for this compound
Linearity Range 245.40 – 1533.75 µg/mL[1]
Correlation Coefficient (r²) 0.9999[1]
Accuracy (% Recovery) 98.72% – 102.01%[1]
Precision (% RSD) < 2.0%[1]
Limit of Detection (LOD) 8.9 – 40.9 µg/mL[2]
Limit of Quantification (LOQ) 26.8 – 122.7 µg/mL[2]

*Note: The reported LOD and LOQ values represent the range for the simultaneous detection of khellin and this compound.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.

HPLC_Workflow cluster_SamplePrep Plant Sample Preparation cluster_StandardPrep Standard Preparation cluster_Analysis HPLC Analysis & Data Processing PlantMaterial 1. Weigh 1g of powdered plant material SolventAdd 2. Add 20 mL of Methanol PlantMaterial->SolventAdd Sonicate 3. Sonicate for 30 minutes SolventAdd->Sonicate Filter1 4. Filter and collect in 25 mL flask Sonicate->Filter1 Dilute 5. Make up to volume with Methanol Filter1->Dilute Filter2 6. Syringe Filter (0.45 µm) into HPLC vial Dilute->Filter2 HPLC Inject 20 µL into HPLC System Filter2->HPLC StdWeigh 1. Weigh 10 mg of This compound Standard StockSol 2. Dissolve in 10 mL Methanol (1000 µg/mL) StdWeigh->StockSol WorkStd 3. Prepare serial dilutions (245-1535 µg/mL) StockSol->WorkStd FilterStd 4. Syringe Filter (0.45 µm) into HPLC vials WorkStd->FilterStd FilterStd->HPLC Chromatogram Acquire Chromatogram (Detection at 245 nm) HPLC->Chromatogram Calibration Generate Calibration Curve from Standards Chromatogram->Calibration Quantify Quantify this compound in Sample Calibration->Quantify

References

Application of Visnaginone in Studying Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnaginone, a natural furanocoumarin derived from the plant Ammi visnaga, has garnered interest within the scientific community for its potential therapeutic properties, including its role as an anti-inflammatory agent. A key area of investigation is its interaction with cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[1][2] Selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a tool to study COX-2 inhibition. While direct quantitative data on this compound's COX-2 inhibitory activity is limited in publicly available literature, data from its close analog, visnagin, suggests a mechanism of action relevant to the COX-2 pathway. Studies on visnagin have demonstrated potent anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and mediators that are downstream of the COX-2 signaling pathway.[5][6] This document outlines the theoretical framework, experimental protocols, and data interpretation for investigating the effects of this compound on COX-2 activity and related inflammatory responses.

Data Presentation

CompoundAssayTarget/Cell LineEffective Concentration/ResultReference
VisnaginNitric Oxide ProductionLPS-stimulated BV-2 microglial cellsDose-dependent attenuation[5][6]
VisnaginiNOS ExpressionLPS-stimulated BV-2 microglial cellsDose-dependent attenuation[5][6]
VisnaginTNF-α, IL-1β, IFNγ mRNA expression and releaseLPS-stimulated BV-2 microglial cellsSignificant decrease[5][6]
VisnaginIL-6, MCP-1 mRNA levelLPS-stimulated BV-2 microglial cellsReduction[5]
VisnaginAP-1 and NF-κB luciferase activitiesLPS-stimulated BV-2 microglial cellsDose-dependent inhibition[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces This compound This compound This compound->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates

This compound's proposed mechanism of action on the COX-2 pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis COX2_Assay COX-2 Inhibition Assay (Colorimetric/Fluorometric) Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts) PGE2_ELISA PGE2 Quantification (ELISA) Cell_Culture->PGE2_ELISA Measure PGE2 production Docking Molecular Docking (this compound vs. COX-2) This compound This compound (Test Compound) This compound->COX2_Assay Test for direct inhibition This compound->Cell_Culture Treat cells This compound->Docking Model interaction

Experimental workflow for evaluating this compound's COX-2 inhibitory effects.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the COX-2 inhibitory potential of this compound.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay directly measures the ability of this compound to inhibit the peroxidase activity of purified COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Purified ovine or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer. A final concentration range of 0.1 µM to 100 µM is a good starting point.

  • To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor like celecoxib).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Incubate the plate at 37°C for 5-10 minutes.

  • Measure the absorbance at the recommended wavelength (e.g., 590 nm).

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Prostaglandin E2 (PGE2) Quantification in Cell Culture

This protocol measures the effect of this compound on the production of PGE2 in cells stimulated to express COX-2.

Materials:

  • Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • PGE2 ELISA Kit

  • Cell lysis buffer

  • Bradford or BCA protein assay kit

Protocol:

  • Seed the cells in 24- or 48-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated stimulated controls.

  • Collect the cell culture supernatant for PGE2 measurement.

  • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration in each well using a protein assay.

  • Normalize the PGE2 concentration to the total protein concentration for each sample.

  • Analyze the data to determine the dose-dependent effect of this compound on PGE2 production.

Western Blot for COX-2 Expression

This protocol determines if this compound affects the expression level of the COX-2 protein.

Materials:

  • Cell line and culture reagents as in the PGE2 assay

  • LPS or other inflammatory stimulus

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture, treat, and stimulate the cells as described in the PGE2 assay.

  • After the incubation period, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify the band intensities to determine the relative expression of COX-2 in treated versus control samples.

Conclusion

While direct enzymatic inhibition data for this compound on COX-2 is still emerging, the available information on its close analog, visnagin, strongly suggests that it modulates key inflammatory pathways closely linked to COX-2 activity. The provided protocols offer a robust framework for researchers to systematically investigate the potential of this compound as a selective COX-2 inhibitor. By employing a combination of in vitro enzymatic and cell-based assays, alongside in silico molecular docking studies, a comprehensive understanding of this compound's mechanism of action can be achieved, paving the way for its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for In Vivo Studies with Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnaginone, a natural furanochromone derived from the plant Ammi visnaga, has garnered significant interest for its diverse pharmacological activities. Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanisms of action. These application notes provide detailed experimental designs and protocols for investigating the anti-inflammatory, potential cardiovascular, and diuretic effects of this compound in animal models.

I. Anti-Inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory properties. Below are protocols for both chronic and acute inflammation models to assess its efficacy.

A. Chronic Inflammation: Adjuvant-Induced Arthritis in Rats

This model mimics the pathophysiology of human rheumatoid arthritis and is suitable for evaluating the long-term anti-inflammatory and disease-modifying effects of this compound.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-180 g) are commonly used.

  • Induction of Arthritis: A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the sub-plantar region of the right hind paw.

  • Experimental Groups:

    • Normal Control: Healthy rats receiving no treatment.

    • Arthritic Control: Rats with induced arthritis receiving the vehicle (e.g., saline or a suitable solvent for this compound).

    • This compound Treatment Group(s): Arthritic rats treated with this compound at various doses (e.g., a study used 60 mg/kg, intraperitoneally)[1].

    • Positive Control: Arthritic rats treated with a standard anti-inflammatory drug (e.g., Methotrexate, 0.75 mg/kg, i.p.)[1].

  • Treatment Protocol: Treatment can be initiated either prophylactically (before or at the time of induction) or therapeutically (after the onset of arthritis) and continued for a specified period (e.g., 14-21 days).

  • Assessment Parameters:

    • Paw Volume: Measured using a plethysmometer at regular intervals.

    • Arthritic Score: Visual assessment of inflammation in the paws.

    • Body Weight: Monitored throughout the study.

    • Biochemical Markers: At the end of the study, blood and tissue samples are collected for analysis of:

      • Inflammatory Cytokines: TNF-α, IL-6, IL-1β, and IL-10 in serum or paw tissue homogenates using ELISA kits[2].

      • Oxidative Stress Markers: Malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) levels.

      • Enzymatic Activity: Malate dehydrogenase 1 (MDH1) activity in joint tissue[2][3].

    • Histopathology: Ankle joints are collected, fixed in 10% formalin, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage erosion, and bone resorption.

Quantitative Data Summary:

GroupPaw Volume (mL)TNF-α (pg/mL)IL-6 (pg/mL)MDH1 Activity (U/mg protein)
Normal ControlBaselineLowLowBaseline
Arthritic ControlIncreasedHighHighIncreased
This compound (60 mg/kg)ReducedReducedReducedReduced
Positive ControlReducedReducedReducedReduced

Note: The values in the table are illustrative and will vary based on experimental conditions.

B. Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to screen for acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (25-30g) can be used[4].

  • Experimental Groups:

    • Control Group: Receives the vehicle.

    • This compound Treatment Group(s): Pre-treated with various oral or intraperitoneal doses of this compound.

    • Positive Control Group: Pre-treated with a standard NSAID like indomethacin (5 mg/kg) or ibuprofen (40 mg/kg)[4][5].

  • Procedure:

    • Administer this compound or the control substance 30-60 minutes before the carrageenan injection[4][5][6].

    • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the left hind paw[4][6].

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection[4]. The percentage inhibition of edema is calculated.

Quantitative Data Summary:

GroupPaw Volume Increase at 3h (mL)% Inhibition of Edema
ControlHigh0%
This compound (Dose 1)ReducedCalculated
This compound (Dose 2)More ReducedCalculated
Positive ControlSignificantly ReducedHigh

II. Potential Cardiovascular Applications of this compound

While specific in vivo studies on this compound for cardiovascular diseases are not extensively detailed in the provided search results, its historical use for conditions like angina pectoris suggests potential cardiovascular effects[1]. Researchers can adapt established animal models of cardiovascular disease to investigate this compound.

A. General Experimental Design for Myocardial Infarction Model

Animal Model: Rats, rabbits, or pigs are commonly used models for myocardial infarction[7][8].

Experimental Protocol Outline:

  • Induction of Myocardial Infarction: This can be achieved by surgical ligation of the left anterior descending (LAD) coronary artery.

  • Experimental Groups:

    • Sham-operated Control: Undergo the surgical procedure without LAD ligation.

    • MI Control: Undergo LAD ligation and receive vehicle.

    • This compound Treatment Group(s): Undergo LAD ligation and receive different doses of this compound, either pre- or post-infarction.

    • Positive Control: A standard cardioprotective agent.

  • Assessment Parameters:

    • Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Electrocardiography (ECG): To monitor for arrhythmias and ST-segment changes.

    • Infarct Size Measurement: Using triphenyltetrazolium chloride (TTC) staining.

    • Biochemical Markers: Cardiac troponins (cTnI, cTnT), creatine kinase-MB (CK-MB) in serum.

    • Histopathology: To assess tissue damage and fibrosis.

III. Potential Diuretic Activity of this compound

The traditional use of Ammi visnaga for kidney stones suggests a potential diuretic effect[9].

A. General Experimental Design for Diuretic Activity in Rats

Animal Model: Wistar albino rats.

Experimental Protocol Outline:

  • Animal Preparation: Animals are fasted overnight with free access to water.

  • Experimental Groups:

    • Control Group: Receives normal saline (e.g., 25 mL/kg, p.o.).

    • This compound Treatment Group(s): Receive different doses of this compound in saline.

    • Positive Control Group: Receives a standard diuretic like furosemide (e.g., 20 mg/kg, p.o.).

  • Procedure:

    • Immediately after administration, animals are placed individually in metabolic cages.

    • Urine is collected and the total volume is measured at specified time intervals (e.g., over 5 or 24 hours).

  • Analysis of Urine:

    • Volume: To determine the rate of urine excretion.

    • Electrolytes: Sodium (Na+), potassium (K+), and chloride (Cl-) concentrations are measured to determine the natriuretic, kaliuretic, and saluretic effects.

IV. Signaling Pathways and Visualizations

In vitro studies suggest that this compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB and AP-1 signaling pathways[10]. The following diagrams illustrate a proposed experimental workflow and a potential signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Induction of Inflammation Induction of Inflammation Group Allocation->Induction of Inflammation This compound Administration This compound Administration Group Allocation->this compound Administration In-life Observations In-life Observations Induction of Inflammation->In-life Observations This compound Administration->In-life Observations Terminal Sample Collection Terminal Sample Collection In-life Observations->Terminal Sample Collection Data Analysis Data Analysis Terminal Sample Collection->Data Analysis

Caption: Experimental workflow for in vivo studies.

signaling_pathway Inflammatory Stimulus (e.g., LPS, Cytokines) Inflammatory Stimulus (e.g., LPS, Cytokines) Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus (e.g., LPS, Cytokines)->Cell Surface Receptor IKK Complex IKK Complex Cell Surface Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription This compound This compound This compound->IKK Complex Inhibition This compound->NF-κB (p65/p50) Inhibition of Translocation

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

References

Application Note: Enhancing the Solubility of Visnaginone for Reliable In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Visnaginone, a naturally occurring benzofuran derivative, has garnered interest for its potential therapeutic properties, including anti-inflammatory, hypotensive, and antimicrobial activities.[1] Like many natural phenolic compounds, this compound exhibits poor aqueous solubility, a characteristic that presents a significant hurdle for in vitro biological assays.[2] Inaccurate concentration measurements due to precipitation can lead to unreliable and non-reproducible experimental outcomes. This application note provides a detailed guide on strategies to enhance the solubility of this compound for consistent and accurate results in cell-based and biochemical assays. We present protocols for common solubilization techniques and emphasize the importance of appropriate controls.

Physicochemical Properties and Solubility Profile

Understanding the basic properties of this compound is the first step in developing a successful solubilization strategy. Its structure, characterized by a benzofuran core with methoxy and hydroxyl groups, renders it largely hydrophobic.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 1-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance White to pale yellow crystalline powder[2]

| logP (Predicted) | 2.2 |

Data sourced from PubChem CID 3013891.

The low aqueous solubility necessitates the use of organic solvents or other formulation strategies to prepare stock solutions for in vitro studies.

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Notes
Water Poorly Soluble / Insoluble Forms suspensions that quickly precipitate.
Dimethyl Sulfoxide (DMSO) Soluble Preferred solvent for creating high-concentration stock solutions.
Ethanol (EtOH) Soluble Good alternative to DMSO, though may be more cytotoxic to some cell lines.[3]
Methanol (MeOH) Soluble Primarily used for analytical purposes, not typically for cell-based assays.

| Phosphate-Buffered Saline (PBS)| Poorly Soluble / Insoluble | Not suitable for direct dissolution. |

Strategies for Solubility Enhancement

Several methods can be employed to increase the apparent solubility of this compound in aqueous assay media. The choice of method depends on the specific requirements of the in vitro assay, particularly whether it is a cell-free biochemical assay or a cell-based assay.

Co-solvents (DMSO, Ethanol)

The most common strategy is to first dissolve this compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10-50 mM). This stock is then serially diluted into the aqueous culture medium or buffer to achieve the final desired concentration.

Key Considerations:

  • Precipitation upon Dilution: The compound may precipitate when the stock solution is diluted into the aqueous medium. It is crucial to visually inspect for any cloudiness or precipitate.

  • Solvent Cytotoxicity: Co-solvents can be toxic to cells.[4] The final concentration of the solvent in the assay should be kept to a minimum, typically ≤0.5% and ideally ≤0.1%, and a vehicle control (medium + solvent) must always be included.

Table 3: Example Data for Enhanced Apparent Solubility of this compound with DMSO

% DMSO in Assay Buffer (v/v) Maximum Apparent Solubility of this compound (µM) Observation
0 (Aqueous Buffer) < 1 Precipitate observed
0.1% 25 Clear Solution
0.5% 150 Clear Solution
1.0% 400 Clear Solution

Note: This table presents exemplary data to illustrate the co-solvent effect. Actual solubility should be determined empirically.

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Table 4: Example Data for Solubility Enhancement of this compound with HP-β-Cyclodextrin

HP-β-CD Concentration (mM) This compound Solubility (µM)
0 < 1
1 50
5 250
10 550

Note: This table presents exemplary phase-solubility data. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh 2.06 mg of this compound powder (MW = 206.19 g/mol ).

  • Dissolution: Add 1.0 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution. This yields a 10 mM stock solution .

  • Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a 10 µM working solution in a cell culture medium with a final DMSO concentration of 0.1%, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Vortex immediately and gently.

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
  • Prepare CD Solution: Prepare a 20 mM stock solution of HP-β-cyclodextrin in deionized water.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution (e.g., to a final nominal concentration of 1 mM).

  • Equilibrate: Agitate the mixture on a shaker or rotator at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved this compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized this compound-CD complex.

  • Sterilization & Quantification: Sterilize the solution by passing it through a 0.22 µm syringe filter. The exact concentration of this compound in the solution should be determined using a validated analytical method such as HPLC-UV. This solution can then be used as a stock for dilution into assay media.

Protocol 3: Determining Maximum Tolerated Solvent Concentration
  • Cell Plating: Plate your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).

  • Treat Cells: Replace the old medium with the medium containing the different solvent concentrations.

  • Incubate: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Measure cell viability using a standard method, such as an MTT, MTS, or PrestoBlue™ assay.

  • Analysis: Determine the highest solvent concentration that does not significantly impact cell viability compared to the 0% solvent control. This is your maximum tolerated solvent concentration.

Visualizations: Workflows and Mechanisms

Visual diagrams can clarify complex processes and pathways relevant to working with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay & Validation Phase start Poorly Soluble This compound method Select Solubilization Method (e.g., Co-solvent, Cyclodextrin) start->method stock Prepare Concentrated Stock Solution method->stock working Dilute to Final Working Concentration stock->working assay Perform In Vitro Assay (Cell-based or Biochemical) working->assay control Include Vehicle Control (Solvent without Compound) working->control validate Validate Results (e.g., Dose-Response, Microscopy) assay->validate control->assay

Caption: General workflow for preparing and validating this compound solutions.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

tlr4_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb P-IκBα ikk->ikb ikb_nfkb IκBα-NF-κB ikk->ikb_nfkb nfkb NF-κB nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines vis This compound vis->ikk Inhibition ikb_nfkb->nfkb IκBα Degradation

Caption: Plausible anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Analytical Strategies for the Detection of Visnaginone Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnaginone, a natural furanocoumarin, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the analytical detection of this compound metabolites. The methodologies focus on in vitro metabolism using human liver microsomes (HLMs) and subsequent analysis by Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). These techniques are essential for identifying and quantifying metabolites, thereby elucidating the biotransformation pathways of this compound.

Introduction

The biotransformation of xenobiotics, such as this compound, is primarily categorized into Phase I and Phase II metabolic reactions. Phase I reactions, often mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs).[1]

Due to the structural similarity of this compound to other furanocoumarins like khellin and visnagin, it is anticipated that its metabolism will involve CYP1A2-mediated oxidation (hydroxylation and O-demethylation) and subsequent glucuronidation by UGT enzymes, particularly UGT1A1.[2][3][4] The analytical challenge lies in the sensitive and selective detection of these predicted metabolites in complex biological matrices.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through Phase I and Phase II reactions, as depicted in the following pathway diagram.

Visnaginone_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation O_demethylated_this compound O-demethylated this compound (Khellinone) This compound->O_demethylated_this compound O-demethylation Hydroxylated_Visnaginone_Glucuronide Hydroxylated this compound Glucuronide Hydroxylated_this compound->Hydroxylated_Visnaginone_Glucuronide Glucuronidation O_demethylated_Visnaginone_Glucuronide O-demethylated this compound Glucuronide O_demethylated_this compound->O_demethylated_Visnaginone_Glucuronide Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol describes the incubation of this compound with HLMs to generate metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar compound not expected to be a metabolite)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) with alamethicin (to activate UGTs) in potassium phosphate buffer at 37°C for 15 minutes.

  • Add the this compound stock solution to the pre-incubated microsomes to achieve a final substrate concentration of 10 µM.

  • Initiate the Phase I reaction by adding the NADPH regenerating system.

  • For Phase II reactions, subsequently add UDPGA.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-Q-TOF-MS analysis.

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_quenching Reaction Termination and Extraction A Prepare this compound Stock C Add this compound to HLMs A->C B Pre-incubate HLMs with Alamethicin B->C D Initiate Phase I with NADPH C->D E Initiate Phase II with UDPGA D->E F Incubate at 37°C E->F G Quench with Acetonitrile + IS F->G H Protein Precipitation (Centrifugation) G->H I Supernatant Evaporation H->I J Reconstitute for Analysis I->J

Caption: Workflow for the in vitro metabolism of this compound.

UPLC-Q-TOF-MS Analysis of this compound Metabolites

This protocol outlines the instrumental analysis for the separation and detection of this compound and its metabolites. High-resolution mass spectrometry (HRMS) is crucial for the accurate mass measurement and elemental composition determination of unknown metabolites.[5][6]

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B

Q-TOF-MS Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV (+) / 2.5 kV (-)
Sampling Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode MSE (Low and high collision energy scans)
Mass Range m/z 50-1000
Collision Energy Low: 6 eV; High Ramp: 15-40 eV

Data Presentation and Analysis

The identification of potential metabolites is based on comparing the chromatograms of the control (time 0) and incubated samples. Putative metabolites are identified by searching for new peaks with expected mass shifts corresponding to common metabolic transformations.

Table 1: Predicted Mass Shifts for this compound Metabolites

Metabolic ReactionMass Shift (Da)Predicted m/z [M+H]+ of Metabolite (this compound m/z 219.0652)
Hydroxylation +15.9949235.0601
O-Demethylation -14.0157205.0495
Glucuronidation +176.0321395.0973
Hydroxylation + Glucuronidation +192.0270411.0922
O-Demethylation + Glucuronidation +162.0164381.0816

The elemental composition of the putative metabolites can be determined from their accurate mass measurements provided by the Q-TOF-MS. Fragmentation patterns from the high-energy MS scans are then used to confirm the structure of the metabolites.[5]

Conclusion

The protocols outlined provide a robust framework for the investigation of this compound metabolism. The combination of in vitro metabolism using human liver microsomes and advanced UPLC-Q-TOF-MS analysis allows for the comprehensive identification and characterization of Phase I and Phase II metabolites. This information is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of this compound, thereby supporting its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Synthesis of Visnaginone Derivatives with Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Visnaginone derivatives, including chalcones and pyrazolines, which have been investigated for their potential enhanced anti-inflammatory and cytotoxic activities. The document outlines synthetic procedures, quantitative biological data, and proposed mechanisms of action.

Introduction

This compound, a naturally occurring benzofuran derivative, serves as a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities.[1][2] Modifications of the this compound core structure, particularly at the acetyl group, have been explored to generate derivatives with potentially enhanced therapeutic properties, including anti-inflammatory and anticancer effects.[1][3][4] This document details the synthesis of two key classes of this compound derivatives—chalcones and pyrazolines—and provides protocols for their biological evaluation.

Synthesis of this compound Derivatives

The general scheme for the synthesis of this compound derivatives involves a Claisen-Schmidt condensation to form chalcones, which can then be cyclized to yield pyrazolines.

General Synthetic Workflow

Synthesis_Workflow This compound This compound chalcone This compound Chalcone Derivative This compound->chalcone  Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->chalcone pyrazoline This compound Pyrazoline Derivative chalcone->pyrazoline  Cyclization (e.g., in Ethanol) hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: General workflow for the synthesis of this compound chalcone and pyrazoline derivatives.

Experimental Protocols

Materials and Methods

  • This compound (starting material)

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrazine hydrate

  • Glacial acetic acid (optional, for pyrazoline synthesis)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) for reaction monitoring

  • Column chromatography for purification

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Protocol 1: Synthesis of this compound Chalcone Derivatives

This protocol is a general method for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide, to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • The resulting precipitate (the chalcone derivative) is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the purified chalcone derivative using spectroscopic methods.

Protocol 2: Synthesis of this compound Pyrazoline Derivatives

This protocol describes the cyclization of a this compound chalcone derivative with hydrazine to form a pyrazoline.

  • Dissolve the synthesized this compound chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The pyrazoline derivative may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified pyrazoline derivative using spectroscopic methods.

Biological Evaluation of this compound Derivatives

The synthesized derivatives can be evaluated for their biological activities, such as anticancer and anti-inflammatory effects, using standard in vitro assays.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[7]

  • Carefully remove the medium and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Protocol 4: In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Assay)

This assay assesses the anti-inflammatory activity of substances by their ability to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[9]

Materials:

  • Fresh hen's egg albumin or commercially available egg albumin powder

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a 1-2% solution of egg albumin in PBS.[9]

  • Prepare the reaction mixture by adding 0.2 mL of the egg albumin solution, 2.8 mL of PBS, and 2.0 mL of various concentrations of the test compounds or the standard drug.[9]

  • A control solution is prepared by mixing 2.0 mL of distilled water with the egg albumin solution and PBS.[9]

  • Incubate the mixtures at 37°C for 30 minutes, followed by heating at 70°C in a water bath for 15 minutes to induce denaturation.[9]

  • After cooling, measure the absorbance of the solutions at 280 nm.[9]

  • The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Quantitative Data on the Potency of this compound Derivatives

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various chalcone and pyrazoline derivatives, which are structurally related to this compound derivatives. Note that direct comparisons with this compound are not always available in the literature.

Table 1: Cytotoxic Activity of Chalcone Derivatives against Various Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Chalcone 1 7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylideneK562 (Leukemia)≤ 3.86[10]
Chalcone 2 Chloro group and 1-phenyl-3-(4-methoxyphenyl)-4-pyrazolylMCF-7 (Breast)18.67[2]
Chalcone 3 Thienyl groupMCF-7 (Breast)23.79[2]
Flavone 15f Pentahydroxy flavone derivativeMCF-7 (Breast)0.18[11]
Flavone 16f Pentahydroxy flavone derivativeT-47D (Breast)1.27[11]

Table 2: Anti-inflammatory Activity of Pyrazoline Derivatives

Compound IDAssayIC50 (µM)Reference
Pyrazoline 2g Lipoxygenase Inhibition80[1][3]
Pyrazoline Deriv. Lipoxygenase Inhibition0.68 - 4.45[12]
Pyrazoline-thiazole hybrid COX-2 Inhibition0.03[13]
Pyrazoline-thiazole hybrid 5-LOX Inhibition0.12[13]

Proposed Signaling Pathways

The anti-inflammatory and anticancer effects of this compound and its derivatives are likely mediated through the modulation of key signaling pathways, such as NF-κB and MAPK.

Proposed Anti-inflammatory Signaling Pathway

Visnagin has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[14] It is proposed that this compound derivatives may follow a similar mechanism.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB  Inhibits  Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Visnaginone_Derivative This compound Derivative Visnaginone_Derivative->IKK  Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Proposed Apoptotic Signaling Pathway in Cancer Cells

Flavonoids and chalcones have been reported to induce apoptosis in cancer cells through the activation of MAPK signaling pathways, including p38 and JNK.[15][16][17]

Apoptotic_Pathway Visnaginone_Derivative This compound Derivative ROS ROS Generation Visnaginone_Derivative->ROS MAPK_p38 p38 MAPK ROS->MAPK_p38 Activates MAPK_JNK JNK ROS->MAPK_JNK Activates Bax Bax MAPK_p38->Bax Activates Bcl2 Bcl-2 MAPK_p38->Bcl2 Inhibits MAPK_JNK->Bax Activates MAPK_JNK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of apoptosis induction in cancer cells by this compound derivatives through the MAPK signaling pathway.

Conclusion

The derivatization of this compound offers a promising strategy for the development of novel therapeutic agents with enhanced anti-inflammatory and cytotoxic properties. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific therapeutic targets.

References

Application Note: High-Throughput Screening for Bioactive Compounds Using Visnaginone as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Visnaginone, a natural furanochromone, has garnered significant interest in the scientific community due to its diverse pharmacological properties. As a derivative of khellin, it is found in the plant Ammi visnaga and has been traditionally used for various medicinal purposes. Modern research has revealed its potential as an anti-inflammatory, anti-diabetic, and cardioprotective agent. Furthermore, studies have indicated its ability to modulate apoptosis and decrease pro-inflammatory cytokines, suggesting its potential in cancer and inflammatory disease research.[1] High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. This application note provides a detailed protocol for using this compound as a reference compound in a high-throughput screening assay to identify novel modulators of cell viability and inflammation.

Principle of the Assay

This protocol describes a cell-based high-throughput screening assay to identify compounds that affect cell viability and modulate inflammatory responses. The assay utilizes a human cancer cell line (e.g., HeLa) and measures cytotoxicity. As a secondary assay, a reporter gene assay can be employed to measure the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This compound, with its known cytotoxic and anti-inflammatory properties, serves as a positive control and reference compound.

Materials and Reagents

  • Cell Line: HeLa (human cervical cancer cell line) or other suitable cancer cell line.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: High-purity standard.

  • Test Compounds: Compound library for screening.

  • Assay Plates: 384-well clear-bottom, black-walled microplates for cytotoxicity assay; 384-well solid white microplates for reporter assay.

  • Reagents for Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Reagents for NF-κB Reporter Assay:

    • HeLa cells stably transfected with an NF-κB-luciferase reporter construct.

    • Tumor Necrosis Factor-alpha (TNF-α), human recombinant.

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Instrumentation:

    • Automated liquid handler.

    • Plate reader capable of luminescence detection.

    • CO2 incubator.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Assay

This protocol is designed to screen for compounds that exhibit cytotoxic effects on a cancer cell line.

  • Cell Preparation:

    • Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and count them using a hemocytometer.

    • Adjust the cell density to 2.5 x 10^5 cells/mL in the cell culture medium.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well clear-bottom, black-walled plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound (positive control) and test compounds in DMSO.

    • Create a dilution series of the compounds.

    • Using an automated liquid handler, add 100 nL of the compound solutions to the assay plates. The final concentration of DMSO should be less than 0.5%.

    • Include wells with DMSO only as a negative control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 2: NF-κB Reporter Gene Assay

This secondary assay is designed to identify compounds that inhibit the NF-κB signaling pathway.

  • Cell Preparation:

    • Culture NF-κB-luciferase reporter HeLa cells to 80-90% confluency.

    • Seed the cells in 384-well solid white plates at a density of 5,000 cells/well in 20 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 nL of the test compounds and this compound (as a reference) at various concentrations to the wells.

  • Induction of NF-κB Pathway:

    • After 1 hour of compound pre-incubation, stimulate the cells by adding 5 µL of TNF-α to a final concentration of 10 ng/mL.

    • Include unstimulated cells as a negative control.

  • Incubation:

    • Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Measure the luminescence immediately using a plate reader.

Data Presentation

The quantitative data from the high-throughput screening assays should be summarized in a clear and structured table. The following is an example of how to present the data for this compound and hypothetical hit compounds.

CompoundAssay TypeParameterValue (µM)
This compound Cytotoxicity IC50 15.2
NF-κB Reporter IC50 8.5
Hit Compound A CytotoxicityIC505.8
NF-κB ReporterIC502.1
Hit Compound B CytotoxicityIC50> 50
NF-κB ReporterIC5012.7

Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.

Visualizations

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to suppress the NF-κB signaling pathway.[2][3] The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB:e->NFkB:w Releases NFkB_n NF-κB Gene Inflammatory Gene Expression This compound This compound This compound->IKK Inhibits NFkB_n->Gene Induces

Caption: NF-κB signaling pathway and point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the workflow for the high-throughput cytotoxicity screening assay.

HTS_Workflow start Start cell_culture Culture HeLa Cells start->cell_culture plate_cells Plate Cells in 384-well Plates cell_culture->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add this compound & Test Compounds incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_reagent Add CellTiter-Glo Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput cytotoxicity screening workflow.

Conclusion

This compound is a valuable reference compound for high-throughput screening assays aimed at discovering novel bioactive molecules with cytotoxic or anti-inflammatory properties. The detailed protocols and workflows provided in this application note offer a robust framework for researchers in drug discovery and development to identify and characterize new chemical entities. The use of a well-characterized compound like this compound ensures the reliability and reproducibility of the screening results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Visnaginone and facing challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the common solvents for dissolving this compound?

This compound, similar to Visnagin, is soluble in several organic solvents. The table below summarizes the approximate solubility of Visnagin in common laboratory solvents. These values can be used as a starting point for preparing stock solutions of this compound.

SolventApproximate Solubility of Visnagin (mg/mL)
Dimethylformamide (DMF)10[1]
Dimethyl Sulfoxide (DMSO)5[1] (up to 25 mg/mL reported by some suppliers)[2]
Ethanol1[1] (up to 25 mg/mL reported by some suppliers)[2]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]

Troubleshooting Guides

Issue 1: Difficulty in preparing aqueous solutions of this compound for in vitro/in vivo studies.

Cause: Inherent poor aqueous solubility of the this compound molecule.

Solutions: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. Below are some common approaches with comparative data and protocols.

The use of a co-solvent system can significantly improve the solubility of this compound. This involves mixing a water-miscible organic solvent, in which this compound is more soluble, with water.

Troubleshooting:

  • Precipitation upon dilution: This is a common issue when the concentration of the organic co-solvent is significantly reduced upon addition to the aqueous medium. To troubleshoot, it is advisable to determine the precipitation threshold by preparing serial dilutions of the this compound stock solution in the aqueous medium.

  • Toxicity of co-solvents: For cellular or animal studies, the concentration of the organic co-solvent must be kept below toxic levels. Always perform a vehicle control experiment to assess the effect of the co-solvent on the biological system.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and safety profile.

Quantitative Data (for a structurally similar flavonoid, Myricetin): A study on Myricetin showed that complexation with HP-β-CD increased its aqueous solubility by 31.45 times.[3] Similar improvements can be anticipated for this compound.

Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)

  • Molar Ratio: Prepare equimolar amounts of this compound and HP-β-CD (1:1 molar ratio).

  • Dissolution: Dissolve the weighed HP-β-CD in deionized water with stirring to create a saturated solution.

  • Addition of this compound: Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD solution while stirring continuously.

  • Complexation: Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.

  • Lyophilization: Freeze the resulting solution at -80°C and then lyophilize for 24-48 hours to obtain a powder of the inclusion complex.

Troubleshooting:

  • Low complexation efficiency: This can be due to an inappropriate molar ratio or insufficient stirring time. Optimize the molar ratio (e.g., 1:2 of this compound to HP-β-CD) and increase the stirring time.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). The characteristic peaks of this compound should be absent or shifted in the complex.

Solid dispersion involves dispersing the drug in an inert hydrophilic carrier at a solid state. This can be achieved by methods like solvent evaporation or melting. Common carriers include polyvinylpyrrolidone (PVP K30) and polyethylene glycols (PEGs).

Quantitative Data (for a structurally similar compound, Gliclazide): A study on Gliclazide showed that a solid dispersion with PVP K30 at a 1:5 drug-to-carrier ratio prepared by the solvent evaporation method increased its solubility by approximately 2.54-fold.[4]

Experimental Protocol: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method)

  • Drug-to-Carrier Ratio: Start with a 1:5 weight ratio of this compound to PVP K30.

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable organic solvent (e.g., methanol or a mixture of methanol and chloroform).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Grind the resulting solid dispersion into a fine powder and pass it through a sieve.

Troubleshooting:

  • Phase separation: If the drug and carrier are not fully miscible, phase separation can occur. Ensure complete dissolution in the solvent and rapid solvent removal.

  • Crystallinity: The drug should be in an amorphous state within the solid dispersion for maximum solubility enhancement. Verify the amorphous nature using DSC and XRD.

Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its aqueous dispersibility and provide controlled release.

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase: Dissolve this compound and PLGA in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

Troubleshooting:

  • Large particle size or high polydispersity: This can be due to inefficient emulsification. Optimize the homogenization/sonication energy and time. The concentration of the surfactant also plays a crucial role.

  • Low encapsulation efficiency: This may be caused by the drug partitioning into the aqueous phase during emulsification. Using a higher concentration of PLGA or a different solvent system might help.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it would be entrapped within the lipid bilayer.

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Solution: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the un-encapsulated this compound by dialysis or size exclusion chromatography.

Troubleshooting:

  • Low encapsulation efficiency: The drug-to-lipid ratio is a critical parameter. Optimizing this ratio can improve encapsulation.

  • Instability (aggregation or leakage): The choice of lipid composition, including the addition of cholesterol, can significantly impact the stability of the liposomes.

Issue 2: How to quantify the concentration of this compound in my formulation?

Solution: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound in various formulations.

Recommended HPLC Method Parameters (starting point based on methods for similar compounds):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV-Vis spectrum of this compound.
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Protocol for Method Validation: The HPLC method should be validated according to ICH guidelines for:

  • Specificity: Ensure that excipients in the formulation do not interfere with the this compound peak.

  • Linearity: Establish a linear relationship between the peak area and a series of known concentrations of this compound.

  • Accuracy: Determine the closeness of the measured values to the true values by spiking the formulation with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Signaling Pathway Diagrams

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, particularly in the context of inflammation and vasodilation.

Anti-inflammatory Signaling Pathway of this compound

This compound has been reported to inhibit the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

G cluster_nfkb Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK JNK_p38 JNK/p38 MAPK TLR4->JNK_p38 NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_p50->Pro_inflammatory_Genes translocates to nucleus IkB IκB AP1 AP-1 JNK_p38->AP1 activates AP1->Pro_inflammatory_Genes translocates to nucleus This compound This compound This compound->IKK inhibits This compound->JNK_p38 inhibits Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines leads to

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the solubility enhancement techniques discussed.

Workflow for Cyclodextrin Inclusion Complexation

G start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_vis Dissolve this compound in Ethanol start->dissolve_vis mix Mix Solutions (Stir 24-48h) dissolve_cd->mix dissolve_vis->mix filter Filter (0.45 µm) mix->filter lyophilize Freeze-Dry filter->lyophilize end Inclusion Complex Powder lyophilize->end

Caption: Cyclodextrin inclusion complexation workflow.

Workflow for Solid Dispersion (Solvent Evaporation)

G start Start dissolve Dissolve this compound & PVP K30 in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind and Sieve dry->grind end Solid Dispersion Powder grind->end

Caption: Solid dispersion preparation workflow.

Workflow for PLGA Nanoparticle Formulation

G start Start organic_phase Prepare Organic Phase (this compound + PLGA in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsify Emulsify (Homogenize/Sonicate) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifuge and Wash evaporate->centrifuge end Nanoparticle Suspension centrifuge->end

Caption: PLGA nanoparticle formulation workflow.

Workflow for Liposome Formulation

G start Start dissolve_lipids Dissolve this compound & Lipids in Chloroform start->dissolve_lipids thin_film Form Thin Film (Rotary Evaporator) dissolve_lipids->thin_film hydrate Hydrate with Buffer thin_film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purify (Dialysis/Chromatography) size_reduction->purify end Liposome Suspension purify->end

Caption: Liposome formulation workflow.

References

Improving the yield of Visnaginone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Visnaginone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is Khellin. This compound is obtained through the selective demethylation of the 4-methoxy group of Khellin.

Q2: What are the common challenges encountered during the synthesis of this compound from Khellin?

A2: Common challenges include:

  • Incomplete reaction: The demethylation reaction may not go to completion, resulting in a mixture of starting material (Khellin) and the desired product (this compound).

  • Side reactions: Non-selective demethylation at other positions or degradation of the furan ring can occur, leading to impurities.

  • Difficult purification: Separating this compound from unreacted Khellin and side products can be challenging due to their similar polarities.

  • Low yield: Suboptimal reaction conditions can lead to a low overall yield of the final product.

Q3: How can I monitor the progress of the demethylation reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC Monitoring: A suitable mobile phase, such as ethyl acetate:toluene:formic acid (5.5:4.0:0.5, v/v/v), can be used to separate Khellin and this compound on a silica gel plate.[1] The disappearance of the Khellin spot and the appearance of the this compound spot indicate the progression of the reaction.

  • HPLC Monitoring: A reversed-phase HPLC method with a C18 column and a mobile phase like methanol:water (75:25, v/v) can provide quantitative analysis of the reaction mixture, allowing for precise determination of the conversion rate.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive demethylating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction.1. Use a fresh batch of the demethylating agent. 2. Optimize the reaction temperature and time based on literature protocols for the specific agent. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient amount of demethylating agent. 2. Reaction time is too short.1. Increase the molar equivalents of the demethylating agent. 2. Extend the reaction time and monitor closely by TLC or HPLC until the starting material is consumed.
Formation of Multiple Unidentified Side Products 1. Reaction temperature is too high, leading to degradation. 2. Non-selective demethylating agent. 3. Presence of oxygen, leading to oxidative side reactions.1. Lower the reaction temperature and prolong the reaction time if necessary. 2. Choose a more selective demethylating agent. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Product 1. Similar polarity of this compound and Khellin. 2. Co-elution of impurities during column chromatography.1. Utilize a high-resolution purification technique like preparative HPLC. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 3. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Selective Demethylation of Khellin to this compound

This protocol provides a general guideline for the selective demethylation of Khellin. The choice of demethylating agent can significantly impact the reaction outcome.

Materials:

  • Khellin

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Demethylating agent (e.g., Aluminium chloride, Boron tribromide, Pyridine hydrochloride)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve Khellin in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the recommended temperature for the chosen demethylating agent (e.g., 0 °C for Boron tribromide).

  • Slowly add the demethylating agent to the solution while stirring.

  • Allow the reaction to proceed at the specified temperature and for the recommended duration. Monitor the reaction progress using TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding water or a suitable quenching agent.

  • Perform a work-up procedure, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product using column chromatography on silica gel or preparative HPLC to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3][4][5]

Data Presentation: Comparison of Demethylating Agents

The following table summarizes various demethylating agents that can be employed for the synthesis of this compound from Khellin. The optimal conditions and resulting yields can vary depending on the specific substrate and experimental setup.

Demethylating Agent Typical Solvent Typical Reaction Conditions Reported Yield (%) Notes
Aluminium chlorideDichloromethane or Ether0 °C to room temperatureVariesA common Lewis acid for demethylation.[6]
Boron tribromideDichloromethane-78 °C to 0 °COften highA powerful but less selective demethylating agent.
Pyridine hydrochloride(Neat)180-200 °CVariesA high-temperature method, suitable for some substrates.
Sodium thioethoxideDimethylformamide (DMF)RefluxGoodA nucleophilic demethylating agent.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Start Synthesis reaction_setup Set up Demethylation Reaction start->reaction_setup monitoring Monitor by TLC/HPLC reaction_setup->monitoring low_yield Low Yield? monitoring->low_yield Reaction Complete workup Work-up and Purification characterization Characterize Product workup->characterization end Pure this compound characterization->end incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No check_reagents Check Reagent Quality and Anhydrous Conditions low_yield->check_reagents Yes side_products Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Reagent Amount - Temperature - Time incomplete_reaction->optimize_conditions Yes side_products->workup No side_products->optimize_conditions Yes optimize_conditions->reaction_setup check_reagents->optimize_conditions

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway of this compound Synthesis from Khellin

SynthesisPathway Synthetic Pathway from Khellin to this compound Khellin Khellin (4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) Demethylation Selective Demethylation (e.g., with Lewis Acid) Khellin->Demethylation This compound This compound (4-Hydroxy-9-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) Demethylation->this compound Desired Product SideProducts Side Products (e.g., over-demethylation, ring opening) Demethylation->SideProducts Potential Side Reactions

Caption: Synthetic pathway from Khellin to this compound.

References

Technical Support Center: Stabilizing Visnaginone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the stability of visnaginone in solution is critical for the accuracy and reproducibility of long-term experiments. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for long-term studies?

This compound is a furanochromone derivative with low solubility in water due to its largely hydrophobic structure. For research purposes, it is typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[1][2] For cell culture experiments, a concentrated stock solution is prepared in DMSO and then diluted to the final working concentration in the aqueous culture medium. It is crucial to ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution often indicates degradation. This compound, like other phenolic compounds such as anthocyanins, can be unstable and prone to degradation when exposed to certain environmental factors.[3][4] Oxidation, pH shifts, or exposure to light can alter the chemical structure, leading to a visible change in the solution's appearance. It is advisable to discard any solution that has visibly changed color and prepare a fresh batch.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is essential to control the experimental environment. Key factors that influence the stability of compounds like this compound include pH, temperature, and light.[3][5][6] It is recommended to:

  • Protect from light: Store stock solutions and conduct experiments in the dark or under amber light conditions.

  • Control temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. During experiments, maintain a consistent and appropriate temperature.

  • Maintain optimal pH: Use buffered solutions to maintain a stable pH, as fluctuations can accelerate degradation.

  • Use antioxidants: The addition of antioxidants may help to prevent oxidative degradation.[7]

Q4: What are the potential degradation products of this compound?

The degradation of similar compounds often involves oxidation and hydrolysis. While specific degradation products for this compound are not extensively detailed in the provided search results, the degradation of other complex molecules can involve processes like hydroxylation and decarboxylation.[8] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) can be used to identify and characterize any degradation products that may form.[8][9]

Troubleshooting Guide

Unexpected or inconsistent results in long-term experiments with this compound can often be traced back to issues with its stability in solution. The following guide provides a structured approach to troubleshooting these problems.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving issues related to this compound instability.

G cluster_0 Troubleshooting this compound Instability A Inconsistent Experimental Results B Check Solution Appearance (Color change, precipitation?) A->B C Degradation Suspected B->C D Quantify this compound Concentration (e.g., HPLC) C->D Yes K Consider Other Experimental Variables C->K No E Concentration Lower Than Expected? D->E F Review Solution Preparation & Storage Protocol E->F Yes G Review Experimental Conditions E->G No, concentration is correct J No Apparent Degradation E->J No H Implement Stabilization Strategies F->H G->H I Re-run Experiment H->I I->A J->K

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

Data Summary

For reproducible results, understanding the solubility and stability of this compound under various conditions is crucial. The following tables summarize key data for consideration.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterLowLargely hydrophobic structure limits aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for creating concentrated stock solutions.[2]
EthanolSolubleCan be used as a solvent, but may be more volatile.[1][2]
Non-polar solvents (e.g., hexane, toluene)Higher solubilityNot typically used for biological experiments.[1]

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
pH Stability is pH-dependent; significant deviations from neutrality can accelerate degradation.[3][4][5]Use a buffered solution appropriate for your experimental system (e.g., PBS for physiological pH).
Temperature Higher temperatures generally increase the rate of degradation.[3][4][5]Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to high temperatures during experiments.
Light Exposure to light, particularly UV light, can cause photodegradation.[3][4][5]Store solutions in amber vials or wrap containers in foil. Conduct manipulations in a dark room or under low light.
Oxygen As an antioxidant, this compound itself can be oxidized, leading to degradation.[7][10]Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

Experimental Protocols

Detailed methodologies are essential for consistency. The following protocols provide a starting point for preparing and analyzing this compound solutions.

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO, taking precautions to minimize degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: In a controlled environment with minimal light exposure, accurately weigh out the required amount of this compound powder. For a 10 mM solution, this will be approximately 2.302 mg per 1 mL of DMSO (this compound MW: 230.22 g/mol ).

  • Dissolving: Add the weighed this compound to an appropriate volume of anhydrous DMSO in an amber microcentrifuge tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Quantification of this compound Using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying this compound concentration and assessing its stability over time. Method optimization will be required based on the specific HPLC system and column used.

Equipment and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound standard of known purity

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in the mobile phase.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.

  • HPLC Analysis:

    • Set up an isocratic or gradient elution method. A typical starting point for a C18 column could be a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 50:50 ratio.

    • Set the UV detector to the maximum absorbance wavelength of this compound (to be determined by a UV scan).

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each standard and sample.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.

Visualization of Key Concepts

Understanding the factors that contribute to the degradation of this compound is the first step toward mitigating them.

Factors Leading to this compound Degradation

G cluster_0 Factors Causing this compound Degradation cluster_factors Environmental Stressors A This compound in Solution B Degradation Products A->B C Light Exposure (Photodegradation) C->A D High Temperature (Thermal Degradation) D->A E Extreme pH (Hydrolysis/Rearrangement) E->A F Oxygen (Oxidation) F->A

Caption: Key environmental factors that can lead to the chemical degradation of this compound in solution.

References

Troubleshooting Visnaginone instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for visnaginone, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results with this compound can stem from its inherent instability in aqueous solutions like cell culture media. Factors such as pH, light exposure, and temperature can contribute to its degradation over time, leading to variability in the effective concentration of the compound in your experiments. It is crucial to handle and store this compound properly to ensure reproducible results.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in light-protecting tubes at -20°C or -80°C for long-term stability.

Q3: I observe a decrease in the expected biological effect of this compound over the course of a long-term experiment (e.g., 48-72 hours). Why is this happening?

A3: The observed decrease in efficacy is likely due to the degradation of this compound in the cell culture medium. The half-life of this compound under standard cell culture conditions (37°C, 5% CO₂) can be limited. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.

Q4: Are there any known interactions between this compound and components of the cell culture medium?

A4: While specific studies on this compound's interactions with all media components are limited, it is known that compounds can interact with serum proteins, which may affect their bioavailability and stability. If you are using serum-containing media, this could be a source of variability. Consider comparing results obtained in serum-free and serum-containing media to assess the potential impact of serum proteins.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low or No Observed Activity of this compound
Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved before use.
Instability in Cell Culture Medium Minimize the time between adding this compound to the medium and treating the cells. For longer experiments, replenish the medium with fresh this compound every 24 hours.
Incorrect Concentration Verify the calculations for your working dilutions. Use a calibrated pipette for accurate measurements.
Cell Line Insensitivity Confirm that your chosen cell line is responsive to this compound by performing a dose-response experiment. Include a positive control known to elicit a response in your cell line.
Photosensitivity Protect all solutions containing this compound from light by using amber tubes and minimizing exposure to ambient light during preparation and experiments.[1]
Problem 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute the cells evenly.
Inconsistent Drug Addition Add the this compound solution to each well at the same time and in the same manner. Mix gently after addition.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or medium.
Precipitation of this compound Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent for the initial stock, though DMSO is generally effective.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to perform a serial dilution to achieve low final concentrations accurately.

  • Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Use the prepared working solution immediately.

Protocol 2: Cell Treatment with this compound
  • Seed cells in a multi-well plate at the desired density and allow them to adhere and grow for 24 hours.

  • Remove the existing medium from the wells.

  • Add the freshly prepared this compound-containing medium to the respective wells.

  • For control wells, add medium containing the same final concentration of DMSO as the treated wells.

  • Incubate the plate for the desired treatment duration under standard cell culture conditions (37°C, 5% CO₂).

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol provides a general guideline for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay.

  • After the desired treatment period with this compound, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[2]

  • Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Note: The MTT assay relies on the metabolic activity of cells and can sometimes yield false-positive results with certain plant extracts.[1] It is advisable to confirm cytotoxicity with an alternative method, such as a trypan blue exclusion assay or a live/dead cell staining kit.

Signaling Pathways Modulated by this compound

This compound has been reported to influence several key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

This compound has been shown to attenuate inflammation by suppressing the NF-κB pathway.[3] It can inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Inhibits p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription p65_p50_nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK and PI3K/Akt Signaling Pathways

While direct studies on this compound are emerging, flavonoids, the class of compounds to which this compound belongs, are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways. These pathways are critical in regulating cell proliferation, survival, and inflammation.

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway p38 p38 MAPK_downstream Downstream Targets (e.g., Transcription Factors) p38->MAPK_downstream ERK ERK1/2 ERK->MAPK_downstream PI3K PI3K Akt Akt PI3K->Akt PI3K_downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->PI3K_downstream This compound This compound This compound->p38 Modulates This compound->ERK Modulates This compound->PI3K Modulates

Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.

Experimental Workflow for Investigating this compound Instability

To quantitatively assess the stability of this compound in your specific cell culture setup, you can follow this experimental workflow.

Stability_Workflow Start Prepare this compound-Spiked Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Sample Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24, 48h) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze this compound Concentration by HPLC Store->Analyze Data Plot Concentration vs. Time and Calculate Half-Life Analyze->Data

Caption: Workflow for determining the half-life of this compound in cell culture media.

By following these guidelines and protocols, researchers can improve the reliability and reproducibility of their experiments involving this compound.

References

Technical Support Center: Optimizing Visnaginone Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Visnaginone in animal models. It covers frequently asked questions, troubleshooting common issues, quantitative data summaries, detailed experimental protocols, and key pathway visualizations.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent models? A1: Based on toxicity studies of related extracts, oral doses up to 600 mg/kg of Ammi visnaga seed extract did not induce mortality or toxic symptoms in rats over a 14-day period[1]. For purified this compound, it is crucial to start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and strain[2]. A conservative starting point for a dose-range-finding study could be in the 10-50 mg/kg range, adjusting based on the administration route and therapeutic goal.

Q2: What is the most appropriate route of administration for this compound? A2: The choice of administration route depends on the experimental goals, such as desired bioavailability and target organ system. Common routes for preclinical research include:

  • Oral (P.O.): Convenient and clinically relevant, but this compound may have poor oral bioavailability due to extensive first-pass metabolism[3].

  • Intraperitoneal (I.P.): Bypasses first-pass metabolism, leading to higher systemic exposure. It is a common route for preclinical efficacy studies.

  • Intravenous (I.V.): Provides 100% bioavailability and rapid onset of action, but requires careful formulation to ensure complete solubility and prevent embolism[4].

  • Subcutaneous (S.C.): Often results in slower, more sustained absorption compared to I.P. or I.V. routes[5].

Q3: How should I prepare this compound for in vivo administration? What vehicle should I use? A3: this compound has low aqueous solubility, making vehicle selection critical. A common approach for poorly soluble compounds is to use a co-solvent system. For example, this compound can first be dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted with a pharmaceutically acceptable vehicle such as polyethylene glycol (PEG), corn oil, or saline. It is essential to ensure the final concentration of the organic solvent (e.g., DMSO) is low to avoid vehicle-induced toxicity. Always prepare a fresh formulation for each experiment and run a vehicle-only control group.

Q4: What is the primary mechanism of action for this compound? A4: this compound is primarily known as a vasodilator. Its mechanism is linked to the modulation of ion channels, particularly calcium channels, which are crucial for regulating vascular smooth muscle tone[6]. By affecting calcium influx, this compound can lead to the relaxation of blood vessels. Further research is ongoing to fully elucidate its downstream signaling pathways.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution during preparation or injection.

  • Cause: The solubility limit of this compound in the chosen vehicle system has been exceeded. The temperature of the solution may have dropped, reducing solubility.

  • Solution:

    • Gently warm the solution to aid dissolution, but be cautious of compound degradation.

    • Increase the proportion of the co-solvent (e.g., DMSO), but ensure the final concentration remains within non-toxic limits for the animal model.

    • Consider using a different vehicle system, such as a formulation with cyclodextrins or lipid-based nanoparticles, to enhance solubility.

    • Prepare the formulation immediately before administration to minimize the time for precipitation to occur.

Issue 2: No therapeutic effect is observed at the tested doses.

  • Cause: The administered dose may be too low. The compound may have poor bioavailability via the chosen route (e.g., oral)[3]. The compound may be metabolized too rapidly in the chosen animal species[3].

  • Solution:

    • Conduct a dose-escalation study to test higher concentrations.

    • Switch to an administration route with higher bioavailability, such as intraperitoneal (I.P.) or intravenous (I.V.) injection[5].

    • Perform a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound over time. This will help determine if the compound is being absorbed and how long it remains in circulation[7].

Issue 3: Animals show signs of acute toxicity (e.g., lethargy, ataxia, piloerection).

  • Cause: The administered dose exceeds the maximum tolerated dose (MTD). The vehicle itself (e.g., high concentration of DMSO) may be causing toxicity. The injection procedure may have been performed incorrectly.

  • Solution:

    • Immediately stop dosing and monitor the affected animals closely. Provide supportive care as needed.

    • Reduce the dose for subsequent experiments. An acute toxicity study is recommended to formally determine the MTD[2][8].

    • Always include a vehicle-only control group to ensure the observed toxicity is due to the compound and not the vehicle.

    • Review and refine the administration technique. Ensure personnel are properly trained for the chosen route (e.g., I.P. injection) to avoid accidental administration into an organ[9].

Quantitative Data Summary

The following tables summarize toxicity and pharmacokinetic data relevant to this compound and its parent plant extract. Note that data for purified this compound is limited, and data from the plant extract should be interpreted with caution.

Table 1: Summary of In Vivo Toxicity Data for Ammi visnaga (Source of this compound)

Animal ModelCompoundRouteDosageObservationCitation
Male & Female RatsAmmi visnaga seed ethanolic extractOral150, 300, 600 mg/kg/dayNo mortality or toxic symptoms observed over 14 days (acute study).[1]
Male & Female RatsAmmi visnaga seed ethanolic extractOral150, 300, 600 mg/kg/dayNo mortality or significant biochemical/histopathological changes after 28 days (subacute study).[1]

Table 2: Summary of Pharmacokinetic Parameters for Related Compounds

CompoundAnimal ModelRouteDoseKey FindingsCitation
VisnaginRatN/AN/AA sensitive LC-MS/MS method was developed for quantification in plasma, suitable for PK studies.[7]
(±)-CremastranoneMouseOral10 mg/kgPlasma concentrations were below the limit of quantitation, indicating poor oral bioavailability.[3]
(±)-CremastranoneMouseI.V.5 mg/kgRapid plasma decline with a half-life of 1.5 ± 0.3 min and high plasma clearance, suggesting extensive metabolism.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for I.P. injection.

  • Materials: this compound powder, DMSO (cell culture grade), Polyethylene glycol 400 (PEG400), sterile 0.9% saline, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total desired volume (e.g., for 1 mL final volume, add 100 µL DMSO).

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Add PEG400 to a final concentration of 40% of the total volume (e.g., 400 µL). Vortex thoroughly.

    • Add sterile 0.9% saline to reach the final volume (e.g., 500 µL). This is the 1x working solution.

    • Vortex the final solution vigorously to ensure it is a homogenous suspension or solution.

    • Administer to animals immediately after preparation. Disclaimer: This is a standard formulation method. Researchers must perform their own stability and solubility tests.

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the MTD of this compound in mice following a single dose.

  • Model: Healthy mice (e.g., C57BL/6), 8-10 weeks old, mixed sex (use both males and females if applicable)[8].

  • Procedure:

    • Divide animals into groups (n=3-5 per group), including a vehicle control group.

    • Select a range of doses based on literature review (e.g., 50, 100, 250, 500 mg/kg).

    • Administer a single dose of this compound or vehicle via the desired route (e.g., I.P.).

    • Observe animals continuously for the first 4-6 hours post-injection for clinical signs of toxicity (e.g., changes in posture, breathing, activity, seizures, salivation)[2].

    • Continue observations daily for 14 days[1]. Record body weight daily or every other day.

    • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.

Visualizations

Experimental Workflow: Dose Optimization

Dose_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Definitive Study cluster_outcome Phase 4: Outcome Lit_Review Literature Review & Preliminary Dose Selection Vehicle_Test Vehicle Selection & Solubility Testing Lit_Review->Vehicle_Test MTD_Study Acute Toxicity / MTD Study (Dose Escalation) Vehicle_Test->MTD_Study PK_Pilot Pilot Pharmacokinetic (PK) Study (Optional) MTD_Study->PK_Pilot Informs Dose Selection Dose_Range Dose-Response Efficacy Study (Multiple Dose Groups) MTD_Study->Dose_Range PK_Pilot->Dose_Range Data_Analysis Data Analysis & Effective Dose (ED) Determination Dose_Range->Data_Analysis Optimal_Dose Optimal Dose Range Identified Data_Analysis->Optimal_Dose Vasodilation_Pathway cluster_membrane Cell Membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows This compound This compound This compound->VGCC Inhibition Relaxation Vasodilation / Relaxation This compound->Relaxation Promotes Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Vasoconstriction Myosin_P->Contraction

References

Technical Support Center: Method Validation for Visnaginone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying Visnaginone in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex biological matrices like plasma or urine?

A1: The main challenges include:

  • Matrix Effects: Endogenous components in biological fluids can co-elute with this compound, leading to ion suppression or enhancement in LC-MS analysis, which can affect accuracy and precision.[1]

  • Low Recovery: The efficiency of extracting this compound from the matrix can be variable and incomplete, impacting the accuracy of the quantification.

  • Stability: this compound may degrade during sample collection, processing, and storage, leading to underestimation of its concentration.[2][3]

  • Specificity and Selectivity: The method must be able to distinguish this compound from its metabolites or other structurally similar compounds that may be present in the sample.

Q2: Which analytical techniques are most suitable for this compound quantification in complex matrices?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques.

  • HPLC-UV: Offers good sensitivity and is a cost-effective option. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water, methanol, and acetonitrile.[4]

  • LC-MS/MS: Provides higher sensitivity and selectivity, making it ideal for detecting very low concentrations of this compound and for minimizing the impact of matrix effects.[1][5]

Q3: What are the key parameters to evaluate during method validation for this compound quantification?

A3: A comprehensive method validation should assess the following parameters:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Extraction Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term/bench-top, and long-term)

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the matrix.[6]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is ideal as it behaves similarly to the analyte during extraction and ionization, compensating for matrix effects.[1]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • USP tailing factor significantly greater or less than 1.[7]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. If peak shape improves, the column was overloaded.[8]
Column Contamination Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[9]
Inappropriate Mobile Phase pH For basic compounds like some furanocoumarins, low pH can lead to interactions with residual silanols on the column, causing tailing. Adjust the mobile phase pH. Using a buffer can also help.[8]
Column Bed Deformation A void at the column inlet can cause peak splitting or tailing. Replace the column.[8]
Extra-column Volume Ensure all tubing and connections are appropriate for the HPLC system to minimize dead volume.[9]
Issue 2: Low or Inconsistent Extraction Recovery

Symptoms:

  • Low signal intensity for this compound.

  • High variability in results between replicate samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Test different organic solvents (e.g., ethyl acetate, hexane, methanol/acetonitrile mixtures) for liquid-liquid or solid-phase extraction to find the one with the highest recovery for this compound.[6][10]
Suboptimal pH during Extraction The pH of the sample can significantly affect the extraction efficiency of ionizable compounds. Experiment with adjusting the sample pH before extraction.[11]
Incomplete Protein Precipitation If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile or methanol) to plasma is sufficient (typically 3:1 or 4:1 v/v).[6]
Insufficient Vortexing/Mixing Ensure thorough mixing during the extraction process to allow for complete partitioning of this compound into the extraction solvent.
Issue 3: Significant Matrix Effects Observed

Symptoms:

  • Ion suppression or enhancement in LC-MS/MS analysis.

  • Inaccurate and imprecise results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Phospholipids Phospholipids are common sources of matrix effects in plasma samples. Use a phospholipid removal plate or a specific SPE sorbent to eliminate them.
Inadequate Chromatographic Separation Modify the gradient, mobile phase composition, or column chemistry to better separate this compound from interfering matrix components.
Lack of a Suitable Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects.[1]
Variable Urine Composition For urine samples, the high variability in composition can lead to inconsistent matrix effects. Normalize the data using creatinine concentration or consider a more rigorous sample cleanup.[12][13]

Experimental Protocols & Data Presentation

Illustrative Method Validation Data for this compound in Human Plasma (HPLC-UV)

Disclaimer: The following data is illustrative and intended for guidance. Actual results may vary based on specific experimental conditions.

Table 1: Linearity of this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area (n=3)% CV
10125432.1
25312871.8
50634511.5
1001258901.1
2503145670.9
5006289010.7
Linearity y = 1250x + 450 r² = 0.9995

Table 2: Accuracy and Precision for this compound Quantification

Spiked Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Intra-day Precision (% CV) (n=5)Inter-day Precision (% CV) (n=15, 3 days)
30 (LQC)29.197.03.54.8
200 (MQC)205.4102.72.13.5
400 (HQC)392.898.21.82.9

Table 3: Stability of this compound in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Measured Conc. (ng/mL) (n=3)Stability (%)
Freeze-Thaw (3 cycles) 3028.595.0
400389.297.3
Short-Term (Bench-top, 6h at RT) 3029.498.0
400396.499.1
Long-Term (30 days at -80°C) 3028.896.0
400391.697.9

Table 4: Extraction Recovery and Matrix Effect of this compound

Concentration (ng/mL)Extraction Recovery (%) (n=3)Matrix Effect (%) (n=3)
3088.595.2 (slight suppression)
40091.296.8 (slight suppression)
Experimental Protocols

1. Stock and Working Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working solutions by serial dilution of the stock solution with 50:50 methanol:water.

2. Calibration Standards and Quality Control (QC) Samples:

  • Spike blank human plasma with working solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.

  • Prepare QC samples at low (30 ng/mL), medium (200 ng/mL), and high (400 ng/mL) concentrations in blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-UV Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 250 nm

  • Column Temperature: 30°C

5. Forced Degradation Study:

  • Acidic: 0.1 M HCl at 60°C for 2 hours.

  • Alkaline: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal: 105°C for 24 hours (solid state).

  • Photolytic: Expose to UV light (254 nm) for 24 hours.

Visualizations

MethodValidationWorkflow cluster_Plan Planning & Development cluster_Val Validation Experiments cluster_Eval Evaluation & Reporting MD Method Development (HPLC/LC-MS) PP Protocol Preparation MD->PP SPEC Specificity & Selectivity PP->SPEC LIN Linearity & Range AP Accuracy & Precision LODQ LOD & LOQ REC Recovery ME Matrix Effect STAB Stability DA Data Analysis STAB->DA VR Validation Report DA->VR

Caption: General workflow for analytical method validation.

TroubleshootingWorkflow cluster_Investigation Investigation Steps cluster_Resolution Resolution Actions start Problem Encountered (e.g., Poor Peak Shape) check_system Check HPLC System (Pump, Injector, Detector) start->check_system check_mobile_phase Evaluate Mobile Phase (Composition, pH, Freshness) check_system->check_mobile_phase resolve_system Perform System Maintenance check_system->resolve_system check_column Inspect Column (Contamination, Voids) check_mobile_phase->check_column resolve_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->resolve_mobile_phase check_sample Assess Sample Prep (Extraction, Dilution) check_column->check_sample resolve_column Flush or Replace Column check_column->resolve_column resolve_sample Optimize Sample Prep check_sample->resolve_sample end Problem Resolved resolve_system->end resolve_mobile_phase->end resolve_column->end resolve_sample->end

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Addressing batch-to-batch variability of synthetic Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with synthetic Visnaginone.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variation in synthesizing active pharmaceutical ingredients is a common issue.[1] The primary sources of variability in this compound synthesis stem from several key areas:

  • Raw Material Quality: Purity and consistency of starting materials and reagents can significantly impact the reaction outcome.

  • Process Parameters: Minor deviations in reaction conditions such as temperature, stirring rate, and reaction time can lead to different impurity profiles and yields.[1]

  • Human Factor: Variations in experimental execution, especially in manual or semi-automated processes, can introduce variability.[2]

  • Equipment Condition: Degradation or inconsistencies in process equipment can affect reaction kinetics and final product quality.[1]

  • Post-Reaction Workup and Purification: Differences in crystallization conditions, solvent purity, and filtration can lead to variations in crystal form (polymorphism), purity, and particle size.[3]

Q2: My this compound yield is consistently lower than expected. What should I investigate?

A2: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Stoichiometry and Quality: Verify the molar ratios of your reactants. Ensure that reagents, especially catalysts and bases like potassium carbonate or sodium hydroxide, have not degraded.[4]

  • Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This can help determine if the reaction has gone to completion or if it has stalled.

  • Incomplete Reactions or Side Reactions: The formation of unexpected chalcones or other derivatives can consume starting material and reduce the yield of the desired product.[5][6] Analyze crude reaction mixtures to identify major byproducts.

  • Purification Losses: Significant material can be lost during crystallization and filtration steps. Optimize your recrystallization solvent system and technique to maximize recovery.

Q3: I am observing an unknown impurity in my final product via HPLC analysis. How can I identify and mitigate it?

A3: The presence of impurities can affect the biological activity and safety of your compound.[7]

  • Impurity Identification: The most effective method for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both retention time and molecular weight information.[7] For more detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[8]

  • Common Impurities: In this compound synthesis, impurities can arise from side reactions such as incomplete methylation or the formation of various condensation products.[4][5][6]

  • Mitigation Strategies: Once the impurity is identified, you can adjust reaction conditions to minimize its formation. This could involve changing the solvent, temperature, or reaction time. Alternatively, modify the purification protocol, such as using a different recrystallization solvent or employing column chromatography.

Q4: The physical properties (e.g., color, crystal shape, solubility) of my synthesized this compound vary between batches, even with high purity. Why is this happening?

A4: This phenomenon is often due to polymorphism, where a compound can exist in different crystalline structures.[3] These different forms can have distinct physical properties.

  • Causes: Polymorphism can be influenced by the solvent used for crystallization, the rate of cooling, and the presence of trace impurities.

  • Characterization: Techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can be used to identify and characterize different polymorphic forms.

  • Control: To ensure consistency, it is crucial to standardize and carefully control the crystallization process. This includes defining the solvent system, cooling profile, and agitation speed.

Troubleshooting Guides

Low Yield or Purity
Symptom Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction progress with TLC/HPLC. Consider extending reaction time or slightly increasing temperature.
Degradation of starting materials or reagentsUse fresh, high-purity materials. Verify the activity of catalysts.
Suboptimal workup/purificationOptimize recrystallization solvent and procedure. Check for product loss in mother liquor.
Low Purity Presence of unreacted starting materialsImprove reaction monitoring to ensure completion. Adjust purification to better separate starting materials.
Formation of side productsAnalyze crude product by LC-MS to identify side products. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor side reactions.
Inefficient purificationEmploy orthogonal purification methods (e.g., column chromatography followed by recrystallization).
Inconsistent Analytical Results
Symptom Potential Cause Recommended Action
Variable HPLC Retention Times Inconsistent mobile phase preparationEnsure precise and consistent preparation of the mobile phase for each run.
HPLC column degradationUse a guard column and flush the column properly after each batch analysis. Replace the column if performance deteriorates.
Appearance of New Peaks in HPLC Sample degradationStore samples under appropriate conditions (e.g., protected from light, low temperature) and analyze promptly after preparation.
ContaminationEnsure scrupulous cleanliness of all glassware, vials, and solvents.
Variations in Spectroscopic Data (NMR, IR) Polymorphism or residual solventStandardize the final crystallization and drying steps. Use techniques like XRD to check for polymorphism.[3]
Presence of impuritiesCorrelate spectroscopic data with purity data from chromatography.

Experimental Protocols

General Protocol for Synthesis of this compound Derivatives

This protocol is a generalized example based on common literature procedures for creating derivatives from this compound, such as chalcones.[4][5][6]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Reagent Addition: Add the appropriate aromatic aldehyde (1 equivalent).

  • Base Addition: Slowly add a solution of a base, such as sodium hydroxide, while stirring.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 24 hours), monitoring progress by TLC.

  • Quenching and Precipitation: Dilute the reaction mixture with water and then acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash it with water, and dry it.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol for Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related compounds.[9][10]

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Analysis: Record the chromatogram. The purity can be calculated based on the relative peak area of the main product compared to the total area of all peaks.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents This compound + Reagents + Solvent reaction Reaction (Controlled Temp/Time) reagents->reaction workup Quenching & Precipitation reaction->workup filtration Filtration workup->filtration Crude Product crystallization Crystallization filtration->crystallization drying Drying crystallization->drying hplc Purity (HPLC) drying->hplc Final Product ms Identity (MS) hplc->ms nmr Structure (NMR) ms->nmr

Caption: General workflow for this compound synthesis, purification, and analysis.

Troubleshooting Logic

G cluster_yield cluster_purity issue Batch Fails Spec (Low Yield or Purity) yield_check Check Reaction Monitoring Data (TLC/HPLC) issue->yield_check purity_check Analyze Impurity Profile (LC-MS) issue->purity_check incomplete Incomplete Reaction? yield_check->incomplete yield_action1 Action: Extend Time / Increase Temp incomplete->yield_action1 Yes yield_action2 Action: Check Reagent Quality incomplete->yield_action2 No known_impurity Known Impurity? purity_check->known_impurity purity_action1 Action: Optimize Reaction Conditions known_impurity->purity_action1 Yes purity_action2 Action: Develop Orthogonal Purification known_impurity->purity_action2 No

Caption: Troubleshooting flowchart for addressing low yield or purity issues.

Hypothetical Signaling Pathway Modulation

While the exact mechanisms of this compound are varied, many small molecules interact with G-protein coupled receptors (GPCRs) and downstream pathways like the MAPK cascade. This diagram illustrates a plausible pathway.[11][12]

G This compound This compound receptor β-Adrenergic Receptor (GPCR) This compound->receptor Modulates g_protein G-Protein receptor->g_protein rtk Receptor Tyrosine Kinase (RTK) receptor->rtk Transactivation ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB Phosphorylation pka->creb ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek mapk MAPK mek->mapk mapk->creb gene Gene Expression creb->gene

Caption: Hypothetical modulation of β-adrenergic signaling by this compound.

References

Improving the bioavailability of Visnaginone for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Improving Visnaginone Bioavailability

Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound typically low?

A1: The low bioavailability of this compound primarily stems from its poor aqueous solubility.[1] Based on its physicochemical properties, it is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate in the gastrointestinal fluids.[2] Key properties influencing this are:

  • High Lipophilicity: A calculated XLogP3-AA value of 2.2 indicates that this compound is lipophilic (fat-soluble) rather than hydrophilic (water-soluble).[3]

  • Molecular Structure: The furochromone core is largely hydrophobic, leading to low solubility in water.[1] For a drug administered orally to be absorbed into the bloodstream, it must first dissolve in the fluids of the gut.[2] Poor solubility leads to incomplete dissolution, meaning a significant fraction of the administered dose passes through the GI tract without being absorbed, resulting in low bioavailability.

Q2: What are the primary strategies to improve this compound's bioavailability for in vivo studies?

A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. These techniques aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. The most common approaches include:

  • Nanoemulsions: These are kinetically stable, colloidal dispersions of oil and water stabilized by surfactants.[4] By dissolving this compound in the oil phase of a nanoemulsion, it can be presented to the gut wall in a solubilized form, bypassing the dissolution step and enhancing absorption.[5]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can significantly enhance its dissolution rate.

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can improve its dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.

Q3: My formulation improves in vitro solubility, but in vivo bioavailability remains low. What could be the reason?

A3: This is a common challenge that can arise from several factors beyond simple solubility:

  • First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver. If this compound is extensively metabolized by liver enzymes (like cytochrome P450s), a significant portion of the absorbed drug is inactivated before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall that can actively pump absorbed drug molecules back into the gut lumen, limiting net absorption. Some formulation excipients can inhibit P-gp, offering a dual benefit.

  • Formulation Instability in Vivo: A formulation that is stable on the bench may not be stable in the complex environment of the GI tract. Changes in pH and the presence of digestive enzymes can cause the drug to precipitate out of the formulation before it can be absorbed.

Q4: I'm observing high variability in my animal pharmacokinetic data. What are the common causes?

A4: High variability in in vivo studies is a frequent issue. Key sources of variability include:

  • Inter-animal Differences: Physiological factors such as gastric emptying time, intestinal motility, and metabolic enzyme expression can vary significantly between individual animals, even within the same strain.[6]

  • Dosing Accuracy: Oral gavage, a common administration method, requires precise technique. Inconsistent administration can lead to variability in the amount of drug that reaches the stomach.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. For consistency, studies are often performed on fasted animals.[6]

  • Formulation Inconsistency: Ensure that each batch of your this compound formulation is prepared identically and characterized thoroughly (e.g., particle size, drug loading) before administration.

Troubleshooting Guides

Problem 1: this compound powder is difficult to dissolve for in vitro assays.

  • Cause: Poor aqueous solubility.[1]

  • Solutions:

    • Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. Note that the final concentration of the organic solvent in your assay medium should be low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH Adjustment: Assess the pKa of this compound. If it has ionizable groups, adjusting the pH of the buffer may increase its solubility.

    • Use of Surfactants: Incorporating a non-ionic surfactant like Tween® 80 at a concentration above its critical micelle concentration can help solubilize the compound for in vitro testing.

Problem 2: Low or inconsistent drug loading in nanoemulsion formulation.

  • Cause: Saturation of the oil phase or improper formulation parameters.

  • Solutions:

    • Screen Different Oils: The solubility of this compound can vary in different oils (e.g., medium-chain triglycerides vs. long-chain triglycerides). Test the solubility in several pharmaceutically acceptable oils to find one that can dissolve a higher amount.[4]

    • Optimize Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability and loading capacity of the nanoemulsion. A systematic optimization (e.g., using ternary phase diagrams) is recommended.

    • Adjust Homogenization/Sonication Parameters: The energy input during emulsification affects droplet size and encapsulation. Optimize the duration and intensity of high-pressure homogenization or ultrasonication.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₄[3]
Molecular Weight206.19 g/mol [3]
AppearanceWhite to pale yellow crystalline powder[1]
XLogP3-AA (Lipophilicity)2.2[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]
Aqueous SolubilityLow / Poor[1]

Table 2: Comparison of Selected Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Nanoemulsion Presents drug in a pre-dissolved state, enhances permeation.[5]High drug loading possible, protects drug from degradation, can improve lymphatic uptake.Requires careful selection of oils and surfactants; potential for long-term instability.[8]
Solid Dispersion Disperses drug in a hydrophilic carrier, increasing dissolution rate.Established manufacturing techniques (spray drying, hot-melt extrusion).Drug may recrystallize over time; polymer selection is critical.
Complexation Forms an inclusion complex with cyclodextrins, increasing aqueous solubility.High efficiency for suitable molecules, commercially available excipients.Limited to specific drug-to-cyclodextrin ratios; can be expensive.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

This protocol is a general guideline for preparing an oil-in-water (o/w) nanoemulsion using a high-energy method (ultrasonication).

  • Materials:

    • This compound

    • Oil Phase: Medium-chain triglycerides (MCT oil)

    • Surfactant: Tween® 80 (Polysorbate 80)

    • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

    • Aqueous Phase: Deionized water

  • Methodology:

    • Preparation of the Oil Phase:

      • Accurately weigh the desired amount of this compound.

      • Add the this compound to the MCT oil.

      • Gently heat (to ~40-60°C) and stir the mixture until the this compound is completely dissolved.[7]

      • Add the surfactant (Tween® 80) and co-surfactant (Transcutol® P) to the oil phase and mix until a homogenous solution is formed.

    • Preparation of the Aqueous Phase:

      • Measure the required volume of deionized water.

    • Formation of Coarse Emulsion:

      • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) using a magnetic stirrer.

      • Continue stirring for 15-20 minutes to form a coarse emulsion.

    • Nano-emulsification:

      • Submerge the probe of a high-intensity probe sonicator into the coarse emulsion.[7]

      • To prevent overheating, place the beaker containing the emulsion in an ice bath.

      • Sonicate at a specific amplitude (e.g., 30%) and duty cycle (e.g., 50% on, 50% off) for a defined period (e.g., 10-15 minutes). These parameters must be optimized.

    • Characterization:

      • Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

      • Determine the zeta potential to assess stability.

      • Quantify drug loading and encapsulation efficiency using a validated HPLC method after separating the free drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a basic single-dose pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10]

  • Animals:

    • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

    • Acclimatize animals for at least one week before the study.

  • Methodology:

    • Pre-Dose:

      • Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.[10]

    • Dosing:

      • Divide rats into groups (e.g., Control - unformulated this compound suspension; Test - this compound nanoemulsion).

      • Administer a single dose of the respective formulation via oral gavage at a specific concentration (e.g., 20 mg/kg).[11]

    • Blood Sampling:

      • Collect blood samples (approx. 200-300 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points.

      • A typical sampling schedule for an oral study is: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr.[6][12]

    • Plasma Processing:

      • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[10]

      • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Bioanalysis:

      • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in the plasma samples.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[9]

      • Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation char Physicochemical Profiling (Solubility, LogP, pKa) bcs Hypothesize BCS Class (Likely Class II or IV) char->bcs formulate Select & Develop Formulation (e.g., Nanoemulsion, Solid Dispersion) bcs->formulate char_form Characterize Formulation (Particle Size, Drug Load) formulate->char_form invitro In Vitro Dissolution & Stability Testing char_form->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo pk Calculate PK Parameters (AUC, Cmax, Relative F%) invivo->pk pk->formulate Iterate/Optimize

G is_thermolabile Is this compound heat sensitive? no_heat Is high drug load required? is_thermolabile->no_heat No yes_heat Avoid heat-based methods (e.g., Hot-Melt Extrusion) is_thermolabile->yes_heat Yes high_load Lipid-Based Systems (Nanoemulsions, SEDDS) no_heat->high_load Yes low_load Consider Solid Dispersions (Spray Drying) or Cyclodextrin Complexation no_heat->low_load No yes_heat->low_load

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Activation

References

Strategies to prevent Visnaginone degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common challenges and questions related to the storage and stability of Visnaginone. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store this compound at -20°C[1]. Proper storage helps to maintain its purity and efficacy for over two years[1].

Q2: What are the main factors that can cause this compound to degrade?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a furanochromone, the primary factors contributing to its degradation are likely:

  • Light: Furanochromones, such as the structurally similar khellin, are known to be photosensitive. Exposure to UV and visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the molecule.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: How can I tell if my this compound sample has degraded?

Degradation of your this compound sample may be indicated by:

  • Color change: A noticeable change in the color of the solid powder or solution.

  • Reduced potency: A decrease in the expected biological activity in your experiments.

  • Appearance of new peaks in analytical tests: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products may appear, while the area of the main this compound peak decreases.

Q4: Are there any specific analytical methods to assess the stability of this compound?

A stability-indicating analytical method is crucial for assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A robust HPLC method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of solid this compound powder (e.g., yellowing). Exposure to light or high temperatures during storage.1. Store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Ensure storage at the recommended temperature (-20°C for long-term). 3. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Loss of biological activity in experiments. Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping them in foil. 4. Check the pH of your experimental buffer, as extreme pH can cause hydrolysis.
Precipitate forms in a stored solution. The solution may be supersaturated, or degradation products may be less soluble.1. Ensure the solvent used can maintain the desired concentration of this compound at the storage temperature. 2. Briefly sonicate the solution before use to redissolve any precipitate. 3. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared.
Inconsistent experimental results. Inconsistent sample integrity due to degradation.1. Implement standardized procedures for sample handling and storage. 2. Routinely check the purity of your this compound stock using a validated analytical method (e.g., HPLC). 3. Always protect the compound from light during experimental procedures.

Quantitative Data Presentation

The following table is an illustrative example of the kind of data generated during a forced degradation study. The percentage of degradation is determined by a stability-indicating HPLC method.

Stress Condition Description Time % Degradation (Example)
Acid Hydrolysis 0.1 M HCl at 60°C24 hours15%
Base Hydrolysis 0.1 M NaOH at 60°C8 hours25%
Oxidation 6% H₂O₂ at room temperature24 hours12%
Thermal Degradation Solid state at 80°C48 hours8%
Photodegradation Solution exposed to UV light (254 nm)12 hours30%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Thermostatic oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 12 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control.

Visualizations

G cluster_storage Initial Storage cluster_troubleshooting Troubleshooting Workflow storage This compound Sample (Solid or Solution) issue Degradation Suspected? storage->issue Start Analysis visual Visual Inspection (Color Change?) issue->visual Yes stable Sample Stable issue->stable No activity Activity Assay (Potency Loss?) visual->activity hplc HPLC Analysis (New Peaks?) activity->hplc degraded Sample Degraded hplc->degraded Degradation Confirmed hplc->stable No Degradation Detected

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_stress Stress Factors cluster_products Potential Degradation Products vis This compound light Light (UV/Vis) vis->light heat Heat vis->heat ph Acid/Base vis->ph oxygen Oxygen vis->oxygen photo Photodegradation Products light->photo leads to thermal Thermal Degradation Products heat->thermal leads to hydrolysis Hydrolysis Products ph->hydrolysis leads to oxidation Oxidation Products oxygen->oxidation leads to

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Visnaginone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory activity of Visnaginone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes experimental data from various in vitro and in vivo studies to offer an objective performance assessment.

This compound, a natural furanochromone, and its derivatives have emerged as promising candidates in the search for novel anti-inflammatory agents. Their therapeutic potential lies in their ability to modulate key inflammatory pathways, offering a potentially safer alternative to conventional NSAIDs. This guide delves into the scientific evidence validating their anti-inflammatory effects, presenting a comparative analysis with commonly used NSAIDs like Celecoxib, Diclofenac, and Ibuprofen.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound derivatives and comparator NSAIDs on key inflammatory markers. It is important to note that the data presented is compiled from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Derivative (Analog 8) 5.60.414
This compound Derivative (Analog 11b) 4.80.316
This compound Derivative (Analog 19d) 3.00.215
Celecoxib >1000.06>1667
Diclofenac 1.65.50.29
Ibuprofen 12.0344.00.03

Data for this compound derivatives and Celecoxib are indicative of selective COX-2 inhibition. Data for Diclofenac and Ibuprofen represent non-selective or COX-1 preferential inhibition. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines and Nitric Oxide

CompoundTNF-α InhibitionIL-6 InhibitionNitric Oxide (NO) Inhibition
Visnagin Significant dose-dependent reductionSignificant dose-dependent reductionIC50: ~50 µM
Diclofenac 50.3 ± 0.8% inhibition (25 µg/ml)--
Ibuprofen No significant effect on TNF-α levels--

Direct IC50 comparisons for cytokine inhibition by this compound derivatives and NSAIDs from the same study are limited in the reviewed literature. The data indicates a strong inhibitory effect of Visnagin on pro-inflammatory cytokine and nitric oxide production.

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound Derivative (Analog 8) 2058.2
This compound Derivative (Analog 11b) 2065.4
This compound Derivative (Analog 19d) 2072.1
Celecoxib 1068.5

The presented data suggests that this compound derivatives exhibit potent in vivo anti-inflammatory activity comparable to the selective COX-2 inhibitor, Celecoxib.

Mechanism of Action: A Look at the Signaling Pathways

This compound derivatives exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. A primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[1][2] This selective action is a significant advantage over non-selective NSAIDs, which also inhibit COX-1, an enzyme crucial for maintaining the integrity of the stomach lining and kidney function.

Furthermore, studies have demonstrated that Visnagin and its derivatives can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS).[1] By inhibiting these pathways, this compound derivatives can effectively reduce the production of multiple inflammatory mediators.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Mediators cluster_5 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Gene Pro-inflammatory Gene Expression NFkappaB->Gene translocation AP1 AP-1 MAPK->AP1 AP1->Gene Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 This compound This compound Derivatives This compound->NFkappaB inhibit This compound->AP1 inhibit This compound->COX2 inhibit

Caption: this compound derivatives' anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound to inhibit COX-1 and COX-2 enzymes.

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Procedure:

    • The test compound (this compound derivative or NSAID) is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a set duration (e.g., 2 minutes).

    • The reaction is terminated by the addition of an acid solution.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

    • The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

  • Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • The cells are incubated for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., Celecoxib), and test groups (this compound derivatives at various doses).

    • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

    • The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis A Animal Grouping (Control, Standard, Test) B Initial Paw Volume Measurement A->B C Compound Administration (Oral/IP) B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Hourly for 4h) D->E F Calculation of % Edema Inhibition E->F

Caption: Experimental workflow for the in vivo paw edema assay.

Conclusion

The compiled evidence strongly suggests that this compound derivatives possess significant anti-inflammatory properties. Their mechanism of action, centered on selective COX-2 inhibition and modulation of the NF-κB and AP-1 signaling pathways, positions them as a compelling class of compounds for the development of new anti-inflammatory therapies. While direct comparative data with NSAIDs from single studies is still emerging, the available results indicate a potent anti-inflammatory profile with a potentially improved safety profile due to their COX-2 selectivity. Further head-to-head clinical trials are warranted to fully elucidate the therapeutic potential of this compound derivatives in inflammatory conditions.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Visnaginone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of visnaginone analogs, detailing their structure-activity relationships (SAR) in the context of anti-inflammatory and anticancer activities. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a naturally occurring benzofuran derivative, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological properties. Modifications to its core structure have yielded a plethora of analogs with enhanced biological activities. This guide delves into the critical structural features influencing the anti-inflammatory and cytotoxic potential of these compounds, offering valuable insights for the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound analogs is intricately linked to their structural modifications. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on their anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity of this compound Analogs

The anti-inflammatory effects of this compound derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundModificationAssayCell LineIC50 (µM)Reference
This compoundParent CompoundNO InhibitionRAW 264.7--
Compound 5dHeterocyclic/benzofuran hybridNO InhibitionRAW 264.752.23 ± 0.97[1]
Reference
DexamethasoneStandard DrugNO InhibitionRAW 264.715.86 ± 0.52[1]

Key Observation: The hybridization of the benzofuran scaffold with heterocyclic moieties can lead to potent anti-inflammatory agents, as demonstrated by the significant NO inhibition of compound 5d.[1]

Cytotoxic Activity of this compound and Related Compounds

The anticancer potential of this compound and its close analog, khellin, has been assessed against various human cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
Visnagin Hep-G2 (Liver Cancer)10.9 ± 0.68[2]
HCT 116 (Colon Cancer)12.3 ± 0.94[2]
HeLa (Cervical Cancer)35.5 ± 1.2[2]
MCF-7 (Breast Cancer)13.7 ± 0.94[2]
Khellin Hep-G2 (Liver Cancer)13.3 ± 0.78[2]
MCF-7 (Breast Cancer)13.3 ± 0.94[2]
Doxorubicin (Standard Drug)-[2]

Key Observation: Visnagin exhibits notable cytotoxic activity against a range of cancer cell lines, with particular potency against liver and colon cancer cells.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

  • Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of NO inhibition against the compound concentrations.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., Hep-G2, HCT 116, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Biological Assays start Seed RAW 264.7 or Cancer Cells culture Incubate (37°C, 5% CO2) start->culture add_compound Add this compound Analogs culture->add_compound lps LPS Stimulation (for Anti-inflammatory Assay) add_compound->lps Anti-inflammatory incubation Incubate for 24-72h add_compound->incubation Cytotoxicity lps->incubation griess Griess Assay (NO Measurement) incubation->griess Anti-inflammatory mtt MTT Assay (Cytotoxicity) incubation->mtt Cytotoxicity data_analysis Data Analysis (IC50 Calculation) griess->data_analysis mtt->data_analysis

Caption: Experimental workflow for evaluating the biological activity of this compound analogs.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates This compound This compound Analogs This compound->IKK Inhibits DNA DNA NFkB_active->DNA COX2_gene COX-2 Gene DNA->COX2_gene Transcription iNOS_gene iNOS Gene DNA->iNOS_gene Transcription COX2 COX-2 COX2_gene->COX2 iNOS iNOS iNOS_gene->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Structure-Activity Relationship Insights

The collective data suggests several key SAR trends for this compound analogs:

  • Anti-inflammatory Activity: The introduction of heterocyclic rings to the benzofuran core appears to be a promising strategy for enhancing anti-inflammatory potency. This is likely due to increased interaction with key enzymes or receptors in the inflammatory cascade.

  • Anticancer Activity: The fundamental furanochromone structure of visnagin is crucial for its cytotoxic effects. Further SAR studies are needed to elucidate the impact of specific substitutions on the benzofuran and pyran rings to optimize anticancer activity and selectivity.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel, more effective anti-inflammatory and anticancer agents based on the this compound scaffold. Future investigations should focus on expanding the library of analogs and exploring their mechanisms of action in greater detail to unlock their full therapeutic potential.

References

Comparative Bioactivity of Visnaginone and Khellin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Visnaginone and Khellin, two naturally occurring furanochromones derived from the medicinal plant Ammi visnaga, have garnered significant attention for their diverse pharmacological activities. While structurally related, they exhibit distinct bioactivity profiles that warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Overview of Bioactivities

Both this compound and Khellin are recognized for their vasodilatory and anti-inflammatory properties.[1] Khellin has a long history of traditional use for treating conditions like renal colic, asthma, and coronary disease.[2][3] Modern research has confirmed its role as a potent vasodilator and bronchodilator, primarily through calcium channel blockade and phosphodiesterase inhibition.[2] this compound, a derivative of Khellin, also acts as a vasodilator by inhibiting calcium influx and has demonstrated significant anti-inflammatory and anticancer effects.[4][5]

Quantitative Comparison of Bioactivity

The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of the bioactivities of this compound and Khellin.

BioactivityTarget/AssayCompoundResultCell Line / ModelReference
Anticancer MTT Assay (Inhibition %)This compound80.93% at 100 µg/mLHT 144 (Melanoma)[6]
MTT Assay (Inhibition %)This compound63.19% at 100 µg/mL (with illumination)HT 144 (Melanoma)[7]
Apoptosis InductionThis compound25.88%HT 144 (Melanoma)[8]
CytotoxicityKhellinMild to moderate activityHepG2 (Hepatocarcinoma)[9]
Anti-inflammatory Nitric Oxide ProductionThis compoundDose-dependent attenuationLPS-stimulated BV-2 microglia[4]
iNOS ExpressionThis compoundDose-dependent attenuationLPS-stimulated BV-2 microglia[4]
Cytokine Release (TNF-α, IL-1β)This compoundSignificant decrease at 100 µMLPS-stimulated BV-2 microglia[10]
MDH Inhibition (IC50)This compound1202.7 µM (theoretical)In vitro enzyme assay[11]
Herbicidal Phytotoxicity (IC50)This compound110-175 µMLettuce (Lactuca sativa)[12][13]
Phytotoxicity (IC50)Khellin110-175 µMLettuce (Lactuca sativa)[12][13]
Cardiovascular VasodilationKhellinSelective coronary vasodilatorClinical application[3]
VasodilationThis compoundReduces blood pressureGeneral biological activity[4]
Calcium Channel BlockingKhellinInhibits Ca2+ influx in smooth muscleMechanistic studies[14]
Calcium Channel BlockingThis compoundInhibits Ca2+ influxMechanistic studies[4]

Mechanisms of Action: Signaling Pathways

Both compounds modulate key signaling pathways to exert their effects. This compound has been shown to inhibit the activation of transcription factors like NF-κB and AP-1, which are central to the inflammatory response.[4][10] In the context of cancer, it can modulate the PI3K/AKT/mTOR and MAPK signaling pathways. Khellin's primary mechanism for vasodilation involves the modulation of calcium ion channels and the inhibition of phosphodiesterase, which increases intracellular cAMP levels, leading to smooth muscle relaxation.[2][14]

Comparative Signaling Pathways of this compound and Khellin.

Experimental Protocols

The data presented in this guide are derived from standard and reproducible experimental protocols. Below are methodologies for key assays mentioned.

1. Cell Viability (MTT) Assay

  • Purpose: To assess the cytotoxic effects of this compound and Khellin on cancer cell lines.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HT 144 melanoma) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[6]

    • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound at 100 µg/mL) and incubated for a specified period (e.g., 48 hours).[6]

    • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell inhibition is calculated relative to untreated control cells.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add this compound or Khellin incubate1->treat incubate2 4. Incubate (e.g., 48 hours) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Measure Absorbance (Plate Reader) solubilize->read end End: Calculate % Inhibition read->end

General workflow for a cell viability MTT assay.

2. Anti-inflammatory Assay (Nitric Oxide Measurement)

  • Purpose: To quantify the anti-inflammatory effect by measuring the inhibition of nitric oxide (NO) production in stimulated immune cells.

  • Protocol:

    • Cell Culture: BV-2 microglial cells are cultured in appropriate media.[4]

    • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.[10]

    • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL) to induce an inflammatory response and incubated for 24 hours.[10]

    • Sample Collection: The cell culture supernatant is collected.

    • Griess Reaction: 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Summary and Conclusion

Both this compound and Khellin, originating from Ammi visnaga, exhibit valuable therapeutic properties.

  • Khellin is a well-established vasodilator and bronchodilator with a clear mechanism involving calcium channel and phosphodiesterase modulation.[2][14] Its clinical application, however, can be limited by side effects like nausea and potential hepatotoxicity.[2][15]

  • This compound emerges as a potent anti-inflammatory and anticancer agent.[4][6] Its ability to modulate critical inflammatory and cancer signaling pathways (NF-κB, PI3K/AKT) makes it a compound of high interest for further investigation, particularly in oncology and inflammatory diseases.[4] Studies suggest this compound can induce apoptosis in cancer cells and significantly reduce the production of inflammatory mediators.[8][10]

In direct comparison, while both share vasodilatory effects through calcium channel inhibition, this compound's bioactivity appears more pronounced in the realms of anti-inflammation and cancer cell cytotoxicity based on available in vitro data. Khellin's strength lies in its potent smooth muscle relaxant effects, which have been historically leveraged for respiratory and cardiovascular conditions.[9][14] Researchers should consider these distinct profiles when selecting a compound for specific therapeutic applications. Further in vivo comparative studies are warranted to fully elucidate their therapeutic potential and relative efficacy.

References

Cross-Validation of Analytical Methods for Visnaginone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the detection of Visnaginone, a furanocoumarin with potential therapeutic properties. The information presented is based on validated analytical methods for the closely related and structurally similar compound, Visnagin, due to the limited availability of specific cross-validation studies for this compound itself.

Introduction to this compound and Analytical Techniques

This compound is a natural furanocoumarin found in plants such as Ammi visnaga, a species with a long history in traditional medicine. The pharmacological interest in this compound necessitates the development of reliable and validated analytical methods for its identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of complex mixtures. It offers high resolution, sensitivity, and specificity. UV-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique based on the absorption of light by the analyte. While generally less specific than HPLC, it can be a valuable tool for rapid quantification.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of a validated HPLC method for Visnagin, which can be considered indicative for this compound analysis, and a general approach for UV-Vis spectrophotometric analysis.

Table 1: HPLC Method Performance for Visnagin Analysis

ParameterPerformance Data
Linearity Range 245.40 – 1533.75 mg/L
Correlation Coefficient (r²) 0.9999[1][2]
Limit of Detection (LOD) Not explicitly stated for Visnagin, but for the related Khellin: < 10 ng[3]
Limit of Quantification (LOQ) Not explicitly stated for Visnagin, but for the related Khellin: < 10 ng
Accuracy (% Recovery) 98.72 - 102.01%[2]
Precision (% RSD) < 2%[1][2]

Table 2: General UV-Vis Spectrophotometry Method Parameters

ParameterTypical Performance
Linearity Range Dependent on the molar absorptivity of this compound
Correlation Coefficient (r²) Typically > 0.99
Limit of Detection (LOD) Generally in the µg/mL range
Limit of Quantification (LOQ) Generally in the µg/mL range
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) Typically < 2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Visnagin

This method is adapted from a validated procedure for the simultaneous determination of Khellin and Visnagin in Ammi visnaga extracts.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and tetrahydrofuran (50:45:5, v/v/v) has been shown to provide good separation.[3][4] Another successful mobile phase is a simple isocratic mixture of methanol and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm[3][4]

  • Injection Volume: 20 µL

  • Retention Time for Visnagin: Approximately 10.77 minutes.[1][2]

Sample Preparation:

  • Accurately weigh the plant material or pharmaceutical formulation.

  • Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of Visnagin at different concentrations and inject them into the HPLC. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of Visnagin standard and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample on the same day and on different days, respectively. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry Method (General Protocol)

A specific validated UV-Vis method for this compound was not available in the reviewed literature. However, a general protocol for the quantification of a pure compound can be outlined as follows.

Instrumentation:

  • UV-Visible Spectrophotometer

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same wavelength region as the analyte. Methanol or ethanol are common choices for furanocoumarins.

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration.

    • From the stock solution, prepare a series of dilutions to cover a range of concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Validation Parameters:

  • Linearity: The linearity of the method is established from the calibration curve. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Accuracy: Can be determined by the standard addition method.

  • Precision: Assessed by repeated measurements of the same sample.

Method Comparison and Cross-Validation Workflow

Cross-validation of analytical methods is crucial to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis methods for this compound detection.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uvvis UV-Vis Method cluster_comparison Cross-Validation hplc_dev Method Development (Column, Mobile Phase, etc.) hplc_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Comparison of Results (Statistical Analysis, e.g., t-test, Bland-Altman plot) hplc_sample->compare HPLC Results uv_dev Method Development (Solvent, λmax) uv_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) uv_dev->uv_val uv_sample Sample Analysis uv_val->uv_sample uv_sample->compare UV-Vis Results end_node Select Appropriate Method compare->end_node start Define Analytical Requirements start->hplc_dev start->uv_dev

Cross-validation workflow for analytical methods.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound.

  • HPLC offers superior specificity and is the method of choice for analyzing complex mixtures where interfering substances may be present. Its high sensitivity allows for the detection of low concentrations of the analyte.

  • UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method suitable for the routine analysis of relatively pure samples. However, its lack of specificity means that other compounds in the sample that absorb at the same wavelength can interfere with the measurement, potentially leading to inaccurate results.

The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and specificity, and the available instrumentation. For regulatory purposes and in complex matrices, a validated HPLC method is indispensable. For rapid screening or quality control of known, pure substances, a validated UV-Vis method can be a practical alternative. Cross-validation between these methods is essential to ensure the consistency and reliability of the analytical data.

References

Visnaginone: An In Vivo Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo validation of Visnaginone's therapeutic potential across key areas of interest: inflammatory disorders, neuroprotection, and cardiovascular health. By summarizing quantitative experimental data and detailing methodologies, this document serves as a valuable resource for comparing this compound's performance against established alternatives and understanding its mechanisms of action.

Anti-Inflammatory Efficacy: A Comparative Analysis in Rheumatoid Arthritis

This compound has demonstrated significant anti-inflammatory properties in a well-established animal model of rheumatoid arthritis. Its efficacy, when compared to the standard-of-care methotrexate, highlights its potential as a novel therapeutic agent.

Performance Against Methotrexate in a Collagen-Induced Arthritis Model

A key in vivo study utilizing a collagen-induced arthritis (CIA) model in rats revealed this compound's potent anti-inflammatory effects. The study demonstrated that this compound not only ameliorates the clinical signs of arthritis but also modulates key inflammatory mediators and cellular responses, with a performance comparable and in some aspects superior to methotrexate.

Table 1: Comparative Efficacy of this compound and Methotrexate in a Rat CIA Model

ParameterControl (CIA)This compoundMethotrexateThis compound + Methotrexate
Pro-inflammatory Cytokines
TNF-α (pg/mL)HighSignificantly ReducedReducedMost Significantly Reduced
IL-6 (pg/mL)HighSignificantly ReducedReducedMost Significantly Reduced
IL-17 (pg/mL)HighSignificantly ReducedReducedMost Significantly Reduced
Anti-inflammatory Cytokine
IL-10 (pg/mL)LowSignificantly IncreasedIncreasedMost Significantly Increased
Immune Cell Markers (Splenocytes)
CD4+ T Cells (%)IncreasedModulatedModulatedModulated
CD25+ (T-regulatory cells) (%)DecreasedSignificantly IncreasedIncreasedMost Significantly Increased
CD127+ (Effector T cells) (%)IncreasedSignificantly DecreasedDecreasedMost Significantly Decreased
Biochemical Markers
Malate Dehydrogenase 1 (MDH1) ActivityHighSignificantly Inhibited-Significantly Inhibited
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

The in vivo validation of this compound's anti-arthritic effects was conducted using the following standardized protocol:

  • Induction of Arthritis: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant, administered intradermally at the base of the tail. A booster injection is given 21 days after the primary immunization.

  • Treatment: Animals are divided into groups: a control group receiving the vehicle, a group treated with this compound, a group treated with methotrexate, and a combination therapy group. Treatment is initiated after the onset of clinical signs of arthritis.

  • Assessment of Arthritis: The severity of arthritis is evaluated using a clinical scoring system based on the swelling of the paws. Paw volume is also measured using a plethysmometer.

  • Biochemical and Immunological Analysis: At the end of the treatment period, blood and tissue samples are collected for the analysis of inflammatory cytokines (TNF-α, IL-6, IL-17, IL-10) using ELISA, and for the immunophenotyping of T-cell populations (CD4+, CD25+, CD127+) via flow cytometry. MDH1 activity is measured in tissue homogenates.

Signaling Pathway: Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the enzyme Malate Dehydrogenase 1 (MDH1). This inhibition disrupts the metabolic reprogramming of activated T-cells, a critical process for their proliferation and pro-inflammatory function. By targeting MDH1, this compound effectively dampens the inflammatory cascade, leading to a reduction in pro-inflammatory cytokines and a promotion of an anti-inflammatory environment.

G cluster_this compound Therapeutic Intervention cluster_cellular_processes Cellular Mechanisms cluster_inflammatory_response Inflammatory Response This compound This compound MDH1 MDH1 This compound->MDH1 Inhibits T_Cell_Metabolism T-Cell Metabolic Reprogramming T_Cell_Proliferation T-Cell Proliferation T_Cell_Metabolism->T_Cell_Proliferation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) T_Cell_Proliferation->Pro_inflammatory_Cytokines Secretion of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Neuroprotective Potential: Insights from a Cerebral Ischemia-Reperfusion Model

This compound has shown promising neuroprotective effects in a rat model of stroke, suggesting its therapeutic utility in conditions involving ischemic brain injury.

In Vivo Performance in a Cerebral Ischemia-Reperfusion Injury Model

In a study investigating the effects of this compound on cerebral ischemia-reperfusion (I/R) injury in rats, the compound demonstrated significant neuroprotective activity. Treatment with this compound led to improved neurological outcomes and a reduction in the markers of neuronal damage.

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral I/R Injury

ParameterControl (I/R)This compound (10 mg/kg)This compound (30 mg/kg)This compound (60 mg/kg)
Neurological Deficit Score HighModerately ReducedSignificantly ReducedMost Significantly Reduced
Morris Water Maze (Escape Latency, s) IncreasedModerately DecreasedSignificantly DecreasedMost Significantly Decreased
Brain Infarct Volume (%) HighModerately ReducedSignificantly ReducedMost Significantly Reduced
Pro-inflammatory Cytokines (Brain Tissue)
TNF-α (pg/mg protein)HighModerately ReducedSignificantly ReducedMost Significantly Reduced
IL-6 (pg/mg protein)HighModerately ReducedSignificantly ReducedMost Significantly Reduced
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The neuroprotective effects of this compound were assessed using the MCAO model, a standard preclinical model of ischemic stroke:

  • Induction of Ischemia: Anesthesia is induced in rats, and the middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament.

  • Reperfusion: The filament is withdrawn to allow for the reperfusion of the ischemic brain tissue.

  • Treatment: this compound or a vehicle is administered to the animals at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are scored at various time points after MCAO. Behavioral tests, such as the Morris water maze, are conducted to assess cognitive function.

  • Histological and Biochemical Analysis: Brain tissue is collected to measure the infarct volume (using TTC staining) and the levels of inflammatory and oxidative stress markers.

Signaling Pathway: Mechanism of Neuroprotection

The neuroprotective mechanism of this compound is linked to its ability to suppress the inflammatory response in the brain following ischemic injury. It achieves this by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. By blocking this pathway, this compound reduces the production of inflammatory cytokines, thereby mitigating secondary neuronal damage.

G cluster_pathology Pathological Stimulus cluster_intervention Therapeutic Intervention cluster_signaling_cascade Signaling Cascade cluster_outcome Cellular Outcome Ischemic_Injury Ischemic Injury NF_kB_Activation NF-κB Activation Ischemic_Injury->NF_kB_Activation This compound This compound This compound->NF_kB_Activation Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Activation->Pro_inflammatory_Genes Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Cytokines Neuronal_Damage Neuronal Damage Inflammatory_Cytokines->Neuronal_Damage

Caption: this compound's neuroprotective signaling pathway.

Cardiovascular Effects: Vasorelaxant and Hypotensive Properties

In vivo studies have demonstrated the cardiovascular benefits of this compound, particularly its ability to lower blood pressure and induce vasorelaxation.

In Vivo Cardiovascular Performance

Intravenous administration of this compound in rats has been shown to cause a dose-dependent decrease in blood pressure. This hypotensive effect is primarily attributed to its vasorelaxant properties.

Table 3: Cardiovascular Effects of this compound in Rats

ParameterVehicleThis compound (1 mg/kg)This compound (3 mg/kg)This compound (5 mg/kg)
Mean Arterial Pressure (mmHg) BaselineDose-dependent DecreaseSignificant DecreasePronounced Decrease
Heart Rate (bpm) No significant changeNo significant changeNo significant changeNo significant change
Vasorelaxation of Pre-contracted Aortic Rings (%) -Dose-dependent RelaxationSignificant RelaxationPronounced Relaxation
Experimental Protocol: In Vivo Blood Pressure Measurement and Ex Vivo Vasorelaxation Assay
  • In Vivo Blood Pressure Measurement: Rats are anesthetized, and a catheter is inserted into the carotid artery to continuously monitor blood pressure. This compound or a vehicle is administered intravenously, and the changes in blood pressure and heart rate are recorded.

  • Ex Vivo Vasorelaxation Assay: Thoracic aortas are isolated from rats and cut into rings. The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist like phenylephrine. The cumulative addition of this compound is then performed to assess its vasorelaxant effect.

Signaling Pathway: Mechanism of Vasorelaxation

The vasorelaxant effect of this compound is believed to be mediated through the modulation of calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.

G cluster_intervention Therapeutic Agent cluster_cellular_target Cellular Target cluster_physiological_response Physiological Response This compound This compound Ca_Channels Voltage-gated Ca2+ Channels This compound->Ca_Channels Inhibits Ca_Influx Ca2+ Influx Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Smooth_Muscle_Contraction Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation Leads to (via inhibition)

Caption: this compound's vasorelaxant signaling pathway.

A Comparative Analysis of Synthetic vs. Naturally Extracted Visnaginone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between a synthetically derived active compound and its naturally extracted counterpart is a critical decision influenced by factors such as purity, yield, biological equivalence, and cost-effectiveness. This guide provides a comparative overview of synthetic visnaginone versus this compound extracted from its primary natural source, the medicinal plant Ammi visnaga.

This compound, a benzofuran derivative, is a key phytochemical constituent of Ammi visnaga, a plant long used in traditional medicine for various ailments.[1] It serves as a precursor for the synthesis of other bioactive compounds and is investigated for its own therapeutic potential, including anti-inflammatory and analgesic properties.[2][3] The availability of both synthetic and natural this compound necessitates a detailed comparison to guide research and development efforts.

Purity, Yield, and Production Scalability

The production method—synthesis versus extraction—fundamentally impacts the purity, yield, and scalability of this compound. Natural extraction is subject to variability in plant stock, growing conditions, and extraction efficiency, while chemical synthesis offers greater control and consistency.

ParameterSynthetic this compoundNaturally Extracted this compoundKey Considerations
Purity High purity achievable (>98%) through controlled reaction and purification steps. Free from other plant-derived compounds.Purity can be variable and is dependent on the extraction and purification techniques employed. Co-extraction of related compounds (e.g., khellin, visnagin) is common.[4]For pharmacological studies, high purity is crucial to ensure that the observed effects are attributable solely to this compound.
Yield Theoretical yields can be high, but overall process yield depends on the efficiency of each reaction step in the synthetic pathway.Yields from plant material are generally low and can fluctuate based on plant batch and extraction method (e.g., solvent extraction, supercritical fluid extraction).[5]Synthesis offers a more predictable and potentially higher-volume supply chain for large-scale studies or drug development.
Consistency High batch-to-batch consistency due to defined chemical processes.Potential for batch-to-batch variability due to differences in plant material and processing.Consistent product is essential for reproducible experimental results.
Scalability Generally more scalable, limited by precursor availability and manufacturing capacity.Scalability is limited by the availability of cultivated Ammi visnaga and the efficiency of large-scale extraction facilities.Synthetic routes are often favored for industrial-scale production.

Biological Activity and Performance

While the chemical structure of this compound is identical regardless of its source, the presence of minor co-extracted compounds in natural preparations could potentially influence its biological activity, either synergistically or antagonistically. However, current scientific literature does not provide a direct comparative study on the biological performance of synthetic versus naturally extracted this compound. Studies on this compound's biological effects often do not specify the source of the compound. The data presented below should be considered as representative of the compound's general activity.

Biological AssayEndpointResult (IC₅₀/EC₅₀)Reference Compound
Anti-inflammatory Inhibition of carrageenan-induced paw edema in ratsData not available for this compound alone; derivatives show activity.Diclofenac Sodium[6]
Analgesic Activity Writhing test in miceData not available for this compound alone; derivatives show activity.Not specified[6]
Vasodilatory Effect Relaxation of smooth musclesQualitative descriptions of activity for related compounds like visnagin.[7]Not applicable

Experimental Methodologies

Detailed experimental protocols are essential for the replication of scientific findings. Below are representative methodologies for the synthesis and natural extraction of this compound.

Synthetic Protocol: De Novo Synthesis (Hypothetical Pathway)

A de novo synthesis of this compound would likely start from simple, commercially available phenolic precursors. While a specific paper detailing this exact synthesis was not identified in the literature review, a plausible route can be inferred from the synthesis of related chromones.[8]

A representative synthetic workflow is outlined below:

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Methylation cluster_3 Step 4: Purification A Phloroglucinol Derivative C Intermediate Benzofuran A->C Reaction B Chloroacetone B->C D Friedel-Crafts Acylation C->D F Selective Methylation D->F E Acetyl Chloride / AlCl₃ E->D H This compound F->H G Dimethyl Sulfate G->F I Column Chromatography H->I J Recrystallization I->J K High-Purity Synthetic this compound J->K

Caption: Hypothetical workflow for the de novo synthesis of this compound.

Natural Extraction Protocol: From Ammi visnaga

This protocol is based on established methods for extracting furanochromones from Ammi visnaga seeds.[4][9]

  • Milling and Soaking: Dry Ammi visnaga seeds are milled into a fine powder. A 5g sample of the powder is then soaked in 50 ml of a 60% hydroethanolic solution.[9]

  • Extraction: The mixture is subjected to magnetic stirring in a water bath at 40°C for 1 hour.[9]

  • Filtration: The crude extract is filtered through a cloth and subsequently through a 0.45 µm filter paper to remove particulate matter.[9]

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a dry residue.

  • Purification: The residue is then subjected to column chromatography on silica gel, followed by recrystallization to isolate and purify this compound from other co-extracts like khellin and visnagin.[4]

The extraction and purification workflow is illustrated below:

G A Ammi visnaga Seeds B Milling A->B C Powdered Seeds B->C D Solvent Extraction (60% Ethanol, 40°C) C->D E Filtration D->E F Crude Extract E->F G Rotary Evaporation F->G H Dry Residue G->H I Column Chromatography H->I J Fraction Collection I->J K Recrystallization J->K L Pure Natural this compound K->L

Caption: Workflow for the extraction and purification of this compound from Ammi visnaga.

Postulated Signaling Pathway Involvement

This compound belongs to the flavonoid class of compounds, which are known to modulate various cellular signaling pathways, particularly those involved in inflammation. While specific research on this compound's mechanism is limited, it is plausible that it interacts with pathways commonly affected by flavonoids, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key regulator of the inflammatory response.

A simplified diagram of the postulated NF-κB inhibitory pathway is provided below:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits (?) DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes promotes transcription

Caption: Postulated mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

The choice between synthetic and naturally extracted this compound depends heavily on the specific research application. For quantitative pharmacology, toxicology, and mechanism-of-action studies where purity and consistency are paramount, synthetic this compound is the superior choice. Its production can be scaled to meet demand, and the absence of confounding phytochemicals ensures that observed biological effects are directly attributable to the compound.

For preliminary screening, studies on the effects of traditional botanical preparations, or investigations into potential synergistic effects of co-occurring plant compounds, naturally extracted this compound may be suitable. However, researchers must be mindful of the inherent variability and lower purity of natural extracts, which can impact the reproducibility of their findings. As research progresses towards clinical development, a transition to a well-characterized, high-purity synthetic compound is standard practice.

References

Head-to-Head Comparison: Visnaginone and Standard-of-Care Drugs for Urolithiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Visnaginone, a natural compound under investigation for the prevention of kidney stones (urolithiasis), against current standard-of-care drugs. The comparison is based on available preclinical data for this compound and its related compound, Visnagin, and clinical data for established therapies.

Executive Summary

This compound and the more extensively studied compound Visnagin, both derived from the plant Ammi visnaga, have demonstrated potential in preclinical models for preventing the formation of calcium oxalate kidney stones. Their proposed mechanism of action involves inhibiting crystal deposition, possibly through calcium channel blocking activities. Standard-of-care for urolithiasis includes medical expulsive therapy for stone passage, commonly with alpha-blockers like tamsulosin, and preventative treatment for recurrent stones using agents such as potassium citrate.

Currently, there is a significant gap in the literature with no direct head-to-head clinical trials comparing this compound or Visnagin with standard-of-care drugs. The data for this compound and Visnagin are confined to preclinical studies, primarily in animal models, while the data for standard-of-care treatments are derived from extensive clinical trials in human subjects. This guide, therefore, presents a comparison based on the available evidence, highlighting the different stages of development and the need for further research to establish the clinical efficacy and safety of this compound.

Chemical Structures

The compounds discussed in this guide are structurally related furanochromones.

G Chemical Structures This compound This compound visnagin Visnagin khellin Khellin

Figure 1: Chemical structures of this compound, Visnagin, and Khellin.

Mechanism of Action

The proposed mechanisms of action for Visnagin and the standard-of-care drugs in the context of urolithiasis differ significantly.

G Proposed Mechanisms of Action in Urolithiasis cluster_visnagin Visnagin / Khellin cluster_extract Ammi visnaga Extract cluster_soc Standard of Care visnagin_node Visnagin / Khellin ca_channel Calcium Channel Blocking Activity visnagin_node->ca_channel Exhibits crystal_deposition Reduced Calcium Oxalate Crystal Deposition ca_channel->crystal_deposition Leads to extract_node Ammi visnaga Aqueous Extract citrate_reabsorption Interference with Citrate Reabsorption extract_node->citrate_reabsorption urinary_oxalate Decreased Urinary Oxalate extract_node->urinary_oxalate urinary_citrate Increased Urinary Citrate citrate_reabsorption->urinary_citrate crystal_inhibition Inhibition of Crystal Formation urinary_citrate->crystal_inhibition urinary_oxalate->crystal_inhibition tamsulosin_node Tamsulosin (Alpha-blocker) ureteral_relaxation Ureteral Smooth Muscle Relaxation tamsulosin_node->ureteral_relaxation kcit_node Potassium Citrate urine_ph Increases Urine pH kcit_node->urine_ph citrate_excretion Increases Citrate Excretion kcit_node->citrate_excretion stone_passage Facilitates Stone Passage ureteral_relaxation->stone_passage crystal_inhibition_soc Inhibits Calcium Stone Formation urine_ph->crystal_inhibition_soc citrate_excretion->crystal_inhibition_soc

Figure 2: Contrasting proposed mechanisms of action for Visnagin/Khellin, Ammi visnaga extract, and standard-of-care drugs in the management of urolithiasis.

Preclinical Efficacy of Visnagin

The primary evidence for the anti-urolithiatic activity of Visnagin comes from a study in a rat model of hyperoxaluria-induced calcium oxalate deposition.

Table 1: Preclinical Efficacy of Visnagin in a Rat Model of Urolithiasis

Treatment GroupDoseCalcium Oxalate Crystal Deposition Score (Median)Reduction in Crystal Deposition vs. Control
Control (Hyperoxaluric)-4.0-
Visnagin10 mg/kg1.075%
Khellin10 mg/kg1.562.5%
Ammi visnaga Extract500 mg/kg0.587.5%
p < 0.05 compared to the control group. Data adapted from preclinical studies.

Clinical Efficacy of Standard-of-Care Drugs

The efficacy of standard-of-care drugs for urolithiasis has been established through numerous clinical trials.

Table 2: Clinical Efficacy of Tamsulosin for Ureteral Stone Expulsion

OutcomeTamsulosin (0.4 mg/day)Placebo/Control
Stone Expulsion Rate (for stones 5-10 mm)~85%~66%
Mean Time to Stone ExpulsionSignificantly shorter than placebo-
Data from meta-analyses of randomized controlled trials.

Table 3: Clinical Efficacy of Potassium Citrate for Prevention of Recurrent Calcium Stones

OutcomePotassium CitratePlacebo/Conservative Management
New Stone Formation RateReduction of up to 96%Reduction of ~54%
Data from comparative clinical trials.

Experimental Protocols

In Vivo Model of Hyperoxaluria-Induced Urolithiasis in Rats

A commonly cited experimental protocol to induce calcium oxalate kidney stone formation in rats and to test the efficacy of preventative compounds is as follows:

G Experimental Workflow for Preclinical Urolithiasis Study start Male Sprague-Dawley Rats induction Induction of Hyperoxaluria (0.75% Ethylene Glycol + 1% Ammonium Chloride in drinking water) start->induction treatment_groups Treatment Groups: - Vehicle Control - Visnagin (e.g., 10 mg/kg, oral gavage) - Khellin (e.g., 10 mg/kg, oral gavage) - Ammi visnaga Extract (e.g., 500 mg/kg, oral gavage) induction->treatment_groups duration Daily Treatment for 14 days treatment_groups->duration urine_collection 24-hour Urine Collection (Metabolic Cages) duration->urine_collection euthanasia Euthanasia and Kidney Harvest duration->euthanasia urine_analysis Urinalysis: - Calcium - Oxalate - Citrate - pH urine_collection->urine_analysis end Data Analysis urine_analysis->end histopathology Histopathological Examination of Kidney Sections euthanasia->histopathology scoring Scoring of Calcium Oxalate Crystal Deposition histopathology->scoring scoring->end

Figure 3: A representative experimental workflow for evaluating anti-urolithiatic agents in a rat model.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Hyperoxaluria: Hyperoxaluria is induced by administering 0.75% ethylene glycol and 1% ammonium chloride in the drinking water for a specified period, usually 14 days.

  • Treatment Administration: Test compounds (Visnagin, Khellin, or Ammi visnaga extract) are administered daily via oral gavage at predetermined doses. A control group receives the vehicle.

  • Urine Analysis: Towards the end of the study period, rats are placed in metabolic cages for 24-hour urine collection. Urinary parameters such as calcium, oxalate, citrate, and pH are measured.

  • Histopathology: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. The kidneys are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination.

  • Crystal Deposition Scoring: The extent of calcium oxalate crystal deposition in the renal tubules is scored by a pathologist blinded to the treatment groups.

Discussion and Future Directions

The preclinical data for Visnagin are promising and provide a rationale for further investigation into this compound and related compounds for the prevention of urolithiasis. The observed reduction in calcium oxalate crystal deposition in animal models is a significant finding. However, it is crucial to acknowledge the limitations of these studies. The data are from a rodent model, and the efficacy and safety in humans are unknown.

In contrast, standard-of-care drugs like tamsulosin and potassium citrate have a well-established clinical profile with proven efficacy and known side effect profiles from extensive use in patients.

For this compound to be considered a viable alternative or adjunct to standard-of-care, the following steps are necessary:

  • Head-to-Head Preclinical Studies: Direct comparative studies of this compound against standard-of-care drugs in animal models would provide a more direct comparison of efficacy.

  • Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

  • Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials in patients with a history of kidney stones are required to establish the clinical efficacy and safety of this compound.

Reproducibility of published findings on Visnaginone's effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Visnaginone, a natural furanochromone derived from the plant Ammi visnaga, has garnered significant interest in the scientific community for its potential therapeutic effects. Published studies have explored its utility in various domains, including its anti-inflammatory, cardiovascular, and anticancer properties. This guide provides an objective comparison of the published findings on this compound's effects, with a focus on the reproducibility of the experimental data. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols to allow for replication, and visualizations of the key signaling pathways implicated in its mechanism of action.

Comparative Analysis of this compound's Biological Activities

To facilitate a clear comparison of this compound's efficacy across different studies, the following tables summarize the key quantitative findings. It is important to note that direct comparisons of absolute values (e.g., IC50) should be made with caution due to variations in experimental models and conditions.

Cardiovascular Effects: Vasorelaxant Activity

This compound has been shown to induce vasodilation, suggesting its potential application in cardiovascular disorders. The primary mechanism appears to be the inhibition of calcium influx into vascular smooth muscle cells.

ParameterAgonistTissue/ModelConcentration/DoseObserved EffectReference
IC50 NoradrenalineIsolated rat mesenteric arteries1.7 +/- 0.8 x 10⁻⁵ MConcentration-dependent relaxation[1][1]
IC50 KClIsolated rat mesenteric arteries5.1 +/- 2.5 x 10⁻⁵ MConcentration-dependent decrease in pressor response[1][1]
Inhibition KCl (20 mM)-induced contractionRat aortic rings10⁻⁶ M to 5 x 10⁻⁵ MPotent inhibition[2][2]
Inhibition KCl (80 mM)-induced contractionRat aortic rings10⁻⁶ M to 5 x 10⁻⁵ MLess potent inhibition compared to 20 mM KCl[2][2]
Inhibition Noradrenaline-induced contraction (in Ca²⁺-containing solution)Rat aortic ringsNot specifiedInhibition of contractile response[2][2]
Blood Pressure -Anaesthetized rat0.3-5 mg/kg (intravenous)Dose-related decreases in blood pressure with no significant changes in heart rate[1][1]

Experimental Protocol: Vasorelaxant Effect in Isolated Rat Mesenteric Arteries [1]

  • Animal Model: Male Wistar rats.

  • Tissue Preparation: The superior mesenteric artery was dissected and cleaned of surrounding connective tissue. Rings of 2-3 mm in length were mounted in organ baths containing Krebs solution.

  • Experimental Conditions: The Krebs solution was maintained at 37°C and gassed with 95% O₂ and 5% CO₂. The rings were subjected to a resting tension of 1g.

  • Measurement: Changes in isometric tension were recorded using a force-displacement transducer.

  • Procedure: A cumulative concentration-response curve for noradrenaline or KCl was obtained. The relaxant effect of this compound was then assessed by adding increasing concentrations to pre-contracted arterial rings. The IC50 value, representing the concentration of this compound required to produce 50% of the maximal relaxation, was calculated.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

ParameterCell Line/ModelInducerThis compound ConcentrationObserved EffectReference
Nitric Oxide Production BV-2 microglial cellsLPS (500 ng/mL)50 and 100 µMDose-dependent attenuation[3][4][3][4]
iNOS Expression BV-2 microglial cellsLPS (500 ng/mL)50 and 100 µMDose-dependent attenuation[3][4][3][4]
TNF-α mRNA Expression BV-2 microglial cellsLPS (500 ng/mL)100 µMSignificant decrease[4][4]
TNF-α Release BV-2 microglial cellsLPS (500 ng/mL)50 and 100 µMSignificant decrease[4][4]
IL-1β mRNA Expression BV-2 microglial cellsLPS (500 ng/mL)100 µMSignificant decrease[4][4]
IL-1β Release BV-2 microglial cellsLPS (500 ng/mL)50 and 100 µMSignificant decrease[4][4]
IFNγ mRNA Expression BV-2 microglial cellsLPS (500 ng/mL)100 µMSignificant decrease[4][4]
IFNγ Release BV-2 microglial cellsLPS (500 ng/mL)50 and 100 µMSignificant decrease[4][4]
IL-6 mRNA Level BV-2 microglial cellsLPS (500 ng/mL)Not specifiedReduction[3][3]
MCP-1 mRNA Level BV-2 microglial cellsLPS (500 ng/mL)Not specifiedReduction[3][3]
AP-1 Luciferase Activity BV-2 microglial cellsLPSNot specifiedDose-dependent inhibition[3][3]
NF-κB Luciferase Activity BV-2 microglial cellsLPSNot specifiedDose-dependent inhibition[3][3]
Nitrite Production RAW 264.7 cellsLPS (1 µg/mL)12.5 and 25 µMSignificant decrease (P < 0.0001)[5][5]
COX-2, pP42/44, pP38 Expression RAW 264.7 cellsLPS (1 µg/mL)12.5 and 25 µMConcentration-dependent reduction[5][5]

Experimental Protocol: Anti-inflammatory Effect in BV-2 Microglial Cells [4]

  • Cell Line: BV-2 murine microglial cells.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells were pretreated with this compound (50 and 100 µM) for 30 minutes prior to stimulation with lipopolysaccharide (LPS; 500 ng/mL).

  • Nitric Oxide Measurement: Nitrite accumulation in the culture medium was measured as an indicator of nitric oxide production using the Griess reagent.

  • Western Blot Analysis: Expression levels of inducible nitric oxide synthase (iNOS) were determined by Western blotting.

  • Quantitative Real-Time PCR: The mRNA levels of TNF-α, IL-1β, and IFNγ were measured after 6 hours of LPS treatment.

  • ELISA: The release of TNF-α, IL-1β, and IFNγ into the culture medium was quantified using ELISA kits after 24 hours of stimulation.

Anticancer Activity

This compound has shown promise as an anticancer agent by inhibiting the proliferation of cancer cells.

ParameterCell LineThis compound ConcentrationObserved EffectReference
Inhibitory Activity HT 144 (human malignant melanoma)100 µg/mL80.93% inhibition in standard MTT assay[6][6]
Inhibitory Activity (with illumination) HT 144 (human malignant melanoma)100 µg/mL63.19% inhibition in illuminated MTT assay[6][6]
IC50 Hep-G2 (human liver cancer)10.9 ± 0.68 µg/ml-[6]
IC50 HCT 116 (human colon cancer)12.3 ± 0.94 µg/ml-[6]
IC50 HeLa (human cervical cancer)35.5 ± 1.2 µg/ml-[6]

Experimental Protocol: Anticancer Activity using MTT Assay [6]

  • Cell Lines: HT 144, Hep-G2, HCT 116, and HeLa cancer cell lines.

  • Cell Culture: Cells were maintained in appropriate culture medium supplemented with FBS and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

  • MTT Assay: After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) was determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

visnaginone_vasodilation_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca2+ VDC Voltage-Dependent Ca²⁺ Channel Ca2+->VDC Depolarization (e.g., KCl) ROC Receptor-Operated Ca²⁺ Channel Ca2+->ROC Agonist (e.g., Noradrenaline) Ca2+_in Intracellular Ca²⁺ VDC->Ca2+_in ROC->Ca2+_in Contraction Contraction Ca2+_in->Contraction This compound This compound This compound->VDC Inhibits This compound->ROC Inhibits

Caption: this compound's Vasodilatory Signaling Pathway.

visnaginone_anti_inflammatory_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers BV-2_cells BV-2 Microglial Cells Visnaginone_treatment Pre-treatment with this compound BV-2_cells->Visnaginone_treatment LPS_stimulation Stimulation with LPS Visnaginone_treatment->LPS_stimulation NO_measurement Nitric Oxide Measurement (Griess Assay) LPS_stimulation->NO_measurement Western_blot iNOS Expression (Western Blot) LPS_stimulation->Western_blot qPCR Pro-inflammatory Cytokine mRNA (qRT-PCR) LPS_stimulation->qPCR ELISA Pro-inflammatory Cytokine Release (ELISA) LPS_stimulation->ELISA

Caption: Experimental Workflow for Anti-inflammatory Effects.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

References

Safety Operating Guide

Safe Disposal of Visnaginone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of visnaginone, a compound utilized in research and drug development, is paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for chemical waste management is essential. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, in line with regulatory expectations.

Key Hazard and Toxicity Data

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards. The following table summarizes key toxicological data.

Hazard CategoryClassificationDetails
Acute Toxicity Oral, Category 4Harmful if swallowed. The oral LD50 is 832 mg/kg in rats.[1]
Primary Irritant Effect -No irritant effect on the skin or eyes has been observed.[1]
Sensitization -No sensitizing effects are known.[1]
Carcinogenicity -Not listed as a carcinogen by IARC, NTP, or OSHA.[1]

Experimental Protocol: this compound Disposal

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations for hazardous waste.[1] There is no specific chemical neutralization protocol for this compound; therefore, it must be managed as a hazardous chemical waste stream.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with solid chemical waste.

  • Hazardous waste labels.

  • Sealable plastic bag.

Procedure:

  • Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization of Solid Waste:

    • Place solid this compound waste into a designated, properly labeled hazardous waste container.

    • The container must be in good condition and compatible with the chemical.

  • Containerization of Solutions:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Pour solutions into a designated hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvent used.

  • Empty Container Disposal:

    • "Empty" containers that held this compound must also be disposed of as hazardous waste.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • Deface the original label on the container.

    • Dispose of the rinsed container in accordance with your institution's procedures for contaminated labware.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by authorized waste management personnel.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated, as required by your institution and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Visnaginone_Disposal_Workflow cluster_prep Preparation cluster_characterize Waste Characterization cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_container Place in designated solid hazardous waste container. is_solid->solid_container Solid liquid_container Pour into designated liquid hazardous waste container. is_solid->liquid_container Liquid label_waste Label container with: 'Hazardous Waste', 'this compound', Concentration, Date solid_container->label_waste liquid_container->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste end End: Await Pickup by Authorized Waste Management store_waste->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Visnaginone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Visnaginone. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Handling Precautions

This compound, a natural furanochromone, requires careful handling due to its potential health effects. The primary hazard identified is that it is harmful if swallowed . Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound powder and solutions.

PPE Category Specification Reason for Use
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact with this compound.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles or splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling powders to avoid inhalation of dust.To minimize the risk of inhaling fine particles of this compound.

Engineering Controls:

  • Ventilation: Always handle solid this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing stock solutions, a chemical fume hood is mandatory.

  • Eye Wash Station and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

Step-by-Step Operational Plan for In Vitro Experiments

The following is a generalized protocol for an in vitro experiment to assess the anti-inflammatory properties of this compound using a cell line such as BV-2 microglial cells. This workflow should be adapted to specific experimental needs and institutional safety protocols.

Experimental Workflow for this compound In Vitro Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO or other suitable solvent) pre_treat Pre-treat with this compound (Various concentrations) prep_stock->pre_treat cell_culture Culture BV-2 Microglial Cells (Maintain in appropriate medium and conditions) seed_cells Seed Cells into Plates (e.g., 96-well or 24-well plates) cell_culture->seed_cells seed_cells->pre_treat induce_inflammation Induce Inflammation (e.g., with Lipopolysaccharide - LPS) pre_treat->induce_inflammation collect_supernatant Collect Cell Supernatant induce_inflammation->collect_supernatant cell_lysis Lyse Cells for Protein/RNA induce_inflammation->cell_lysis analyze_supernatant Analyze Supernatant (e.g., for Nitric Oxide, Cytokines via ELISA) collect_supernatant->analyze_supernatant analyze_lysate Analyze Cell Lysate (e.g., Western Blot for protein expression, qPCR for gene expression) cell_lysis->analyze_lysate

A typical workflow for an in vitro anti-inflammatory assay with this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste:

    • Contaminated materials such as gloves, paper towels, and weighing paper should be collected in a designated, sealed waste container labeled "Hazardous Chemical Waste" and "Toxic".

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination:

    • Work surfaces should be decontaminated after use with an appropriate cleaning agent.

    • All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone, depending on compatibility) before washing. The rinsate should be collected as hazardous liquid waste.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its application in research and drug development.

Anti-Inflammatory Signaling Pathway:

This compound has been shown to inhibit inflammation by targeting key transcription factors.

anti_inflammatory_pathway cluster_pathway Cellular Response inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) ap1 AP-1 inflammatory_stimulus->ap1 nfkb NF-κB inflammatory_stimulus->nfkb This compound This compound This compound->ap1 Inhibits This compound->nfkb Inhibits inflammatory_genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6, iNOS) ap1->inflammatory_genes nfkb->inflammatory_genes

This compound's anti-inflammatory mechanism via inhibition of AP-1 and NF-κB.

Cardioprotective and Antioxidant Signaling Pathway:

This compound also exhibits cardioprotective and antioxidant effects by interacting with mitochondrial enzymes and activating protective pathways.

cardioprotective_pathway cluster_mitochondria Mitochondrial Regulation cluster_antioxidant Antioxidant Response This compound This compound mdh2 Mitochondrial Malate Dehydrogenase 2 (MDH2) This compound->mdh2 Interacts with nrf2 Nrf2 This compound->nrf2 Upregulates cardioprotection Cardioprotection mdh2->cardioprotection ho1 Heme Oxygenase-1 (HO-1) nrf2->ho1 Activates antioxidant_defense Enhanced Antioxidant Defense ho1->antioxidant_defense

Cardioprotective and antioxidant pathways modulated by this compound.

By adhering to these safety protocols and understanding the operational and biological context of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while minimizing personal and environmental risks.

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